Sniper(abl)-015
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C58H70F3N9O9 |
|---|---|
Molecular Weight |
1094.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-oxo-3,3-diphenyl-1-[2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]propan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H70F3N9O9/c1-39(62-2)53(71)68-51(42-18-10-5-11-19-42)57(75)70-29-13-22-48(70)55(73)69-52(50(40-14-6-3-7-15-40)41-16-8-4-9-17-41)56(74)64-28-31-77-33-35-78-34-32-76-30-27-63-54(72)44-21-12-20-43(36-44)47-37-49(66-38-65-47)67-45-23-25-46(26-24-45)79-58(59,60)61/h3-4,6-9,12,14-17,20-21,23-26,36-39,42,48,50-52,62H,5,10-11,13,18-19,22,27-35H2,1-2H3,(H,63,72)(H,64,74)(H,68,71)(H,69,73)(H,65,66,67)/t39-,48-,51-,52-/m0/s1 |
InChI Key |
CYNNYMZGPVIXHI-ZUDXTMBRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sniper(abl)-015
Introduction
Chronic Myelogenous Leukemia (CML) is a hematological malignancy characterized by the presence of the Philadelphia chromosome, which results from a chromosomal translocation producing the oncogenic BCR-ABL fusion protein.[1] This protein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance remains a significant clinical challenge.[1]
Targeted protein degradation has emerged as a powerful alternative therapeutic strategy. One such technology is the Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser, or SNIPER.[1][][3] SNIPERs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[3][4] This guide provides a detailed technical overview of Sniper(abl)-015, a SNIPER molecule developed to induce the degradation of the BCR-ABL oncoprotein.
Molecular Composition and Design of this compound
This compound is a chimeric small molecule meticulously designed with three key components.[4] This tripartite structure is fundamental to its mechanism of action.
-
Target-Binding Ligand: It employs GNF5 , an allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase domain.[5][6] Targeting an allosteric site, rather than the ATP-competitive site, offers a distinct mechanism that can potentially overcome resistance mutations affecting TKI binding.
-
E3 Ligase-Recruiting Ligand: It incorporates MV-1 , a ligand designed to bind to the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases.[5][7][8] SNIPERs primarily recruit IAP E3 ligases such as cIAP1, cIAP2, and XIAP.[7]
-
Linker: A flexible chemical linker connects GNF5 and MV-1.[5][6] The composition and length of the linker are critical for optimizing the spatial orientation and stability of the ternary complex formed between BCR-ABL and the IAP E3 ligase.
Caption: Molecular architecture of this compound.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of this compound is to act as a molecular bridge, inducing the proximity of BCR-ABL and an IAP E3 ligase to trigger the target's destruction.[1] The process can be broken down into three sequential steps.[9]
-
Ternary Complex Formation: this compound simultaneously binds to the BCR-ABL protein and an IAP E3 ligase (e.g., cIAP1), forming a transient ternary complex.[9] This proximity is the critical initiating event for targeted degradation.
-
Target Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein. This process results in the formation of a polyubiquitin chain, which acts as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated BCR-ABL protein is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically cleaves BCR-ABL into small peptides, effectively eliminating the oncoprotein from the cell. The this compound molecule is then released and can engage another BCR-ABL protein, acting in a catalytic manner.[10]
Caption: Workflow of this compound-mediated protein degradation.
Downstream Cellular Consequences
By eliminating the BCR-ABL protein, this compound effectively shuts down the oncogenic signaling pathways that drive CML cell proliferation and survival. The constitutively active kinase activity of BCR-ABL leads to the phosphorylation and activation of numerous downstream substrates, including STAT5 (Signal Transducer and Activator of Transcription 5) and CrkL (Crk-like protein).[11][12][13]
-
Inhibition of STAT5 and CrkL Phosphorylation: The degradation of BCR-ABL leads to a marked reduction in the phosphorylation of STAT5 and CrkL.[1] Activated STAT5 is crucial for the transcription of anti-apoptotic genes, and its inhibition is a key factor in inducing apoptosis in CML cells.[14][15]
-
Suppression of Cell Growth: By abrogating these critical survival and proliferation signals, this compound suppresses the growth of BCR-ABL-positive CML cells.[1]
Caption: Inhibition of BCR-ABL downstream signaling by this compound.
Quantitative Efficacy Data
The efficacy of a protein degrader is often quantified by its DC50 value—the concentration required to degrade 50% of the target protein.
| Compound | Description | DC50 |
| This compound | Conjugates GNF5 (ABL inhibitor) to MV-1 (IAP ligand).[5][7][8] | 5 µM [5][7][8] |
Comparative Efficacy of Other SNIPER(ABL) Compounds
To provide context, the efficacy of this compound can be compared to other SNIPERs developed to target BCR-ABL, which utilize different combinations of ABL inhibitors and IAP ligands.
| Compound | ABL Ligand | IAP Ligand | DC50 Value |
| Sniper(abl)-013 | GNF5 | Bestatin | 20 µM[7] |
| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 µM[7][8] |
| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 µM[16] |
| Sniper(abl)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM[8][16] |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 10 nM[8][16] |
| Sniper(abl)-049 | Imatinib | Bestatin | 100 µM[7] |
| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10 µM[7][16] |
Key Experimental Methodologies
The mechanism of action of this compound and similar degraders is elucidated through a series of standard and specialized biochemical and cell-based assays.
Western Blotting for Protein Degradation
This is the cornerstone technique to directly measure the reduction in target protein levels.
-
Protocol Outline:
-
Cell Treatment: CML cell lines (e.g., K562) are incubated with varying concentrations of this compound for a defined period (e.g., 6 to 24 hours).
-
Cell Lysis: Cells are collected and lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total cellular proteins.[17]
-
Protein Quantification: The total protein concentration in each lysate is determined using an assay like the BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.[18]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-BCR-ABL, anti-p-STAT5) and a loading control (e.g., anti-GAPDH, anti-β-actin). This is followed by incubation with a labeled secondary antibody.[18]
-
Detection: The signal from the secondary antibody is detected (e.g., via chemiluminescence), and the band intensity is quantified to determine the relative protein levels.
-
Caption: General experimental workflow for Western Blotting.
Cell Viability and Proliferation Assays
These assays measure the downstream functional effect of BCR-ABL degradation on cell survival.
-
Protocol Outline: CML cells are seeded in multi-well plates and treated with this compound. After a set incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTT, XTT, or CellTiter-Glo, which measure metabolic activity as a proxy for the number of living cells.
Co-Immunoprecipitation (Co-IP)
This technique can be used to provide evidence for the formation of the ternary complex.
-
Protocol Outline: Cells are treated with this compound (often in the presence of a proteasome inhibitor like MG132 to stabilize the complex).[19] An antibody against one component of the complex (e.g., BCR-ABL) is used to pull it out of the cell lysate. The resulting precipitate is then analyzed by Western blot for the presence of the other components (the E3 ligase and the degrader molecule, if a tagged version is available).[19]
References
- 1. SNIPER(ABL)-15 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SNIPER | TargetMol [targetmol.com]
- 9. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation levels of BCR-ABL, CrkL, AKT and STAT5 in imatinib-resistant chronic myeloid leukemia cells implicate alternative pathway usage as a survival strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Stat5 is indispensable for the maintenance of bcr/abl-positive leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adooq.com [adooq.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on SNIPER(ABL)-015 for BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of targeted protein degradation has opened new avenues for therapeutic intervention in oncology. Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) represent a promising class of chimeric molecules designed to hijack the ubiquitin-proteasome system for the selective elimination of pathogenic proteins. This technical guide focuses on SNIPER(ABL)-015, a novel degrader targeting the oncoprotein BCR-ABL, the hallmark of chronic myeloid leukemia (CML). This compound is a heterobifunctional molecule that comprises the ABL inhibitor GNF5 linked to the IAP ligand MV-1. By simultaneously binding to BCR-ABL and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL, offering a distinct mechanism of action compared to traditional kinase inhibitors. This guide provides a comprehensive overview of the core principles of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental methodologies, and the signaling pathways it modulates.
Introduction to SNIPER Technology
SNIPERs are a class of Proteolysis Targeting Chimeras (PROTACs) that specifically recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase component.[1][2] IAPs, such as cIAP1 and XIAP, possess E3 ligase activity and are often overexpressed in cancer cells.[3][4] SNIPERs are composed of three key components: a ligand that binds to the target protein, a ligand that recruits an IAP E3 ligase, and a linker that connects these two moieties.[1] This tripartite structure enables the formation of a ternary complex between the target protein, the SNIPER molecule, and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[3][5] This event-driven pharmacology offers a catalytic mode of action and the potential to overcome resistance mechanisms associated with traditional occupancy-based inhibitors.[4]
This compound: A Targeted Degrader of BCR-ABL
This compound is a rationally designed molecule for the targeted degradation of the BCR-ABL fusion protein.[6][7]
-
Target Ligand: GNF5, an allosteric inhibitor of ABL kinase.[6]
-
IAP Ligand: MV-1, a ligand for IAP proteins.[6]
-
Mechanism of Action: this compound facilitates the recruitment of an IAP E3 ligase to the BCR-ABL oncoprotein, leading to its ubiquitination and proteasomal degradation.[1][6]
Quantitative Data on SNIPER(ABL) Compounds
The efficacy of SNIPER(ABL) compounds is typically quantified by their DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. The following table summarizes the reported DC50 values for various SNIPER(ABL) molecules, providing a comparative view of their degradation potency.
| Compound | ABL Inhibitor | IAP Ligand | DC50 for BCR-ABL Degradation | Reference |
| This compound | GNF5 | MV-1 | 5 µM | [6][7] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 µM | [7] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 µM | [7] |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | Not specified (induces reduction) | [5] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM | [7] |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM | [8] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM | [8] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 µM | [7] |
| SNIPER(ABL)-049 | Imatinib | Bestatin | 100 µM | [7] |
| SNIPER(ABL)-050 | Imatinib | MV-1 | Not specified (induces reduction) | [7] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM | [7] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound in inducing the degradation of BCR-ABL.
Caption: Mechanism of this compound-mediated BCR-ABL degradation.
Downstream Signaling of BCR-ABL
BCR-ABL is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, promoting cell proliferation and survival. Key among these are the STAT5 and CrkL pathways. Degradation of BCR-ABL by this compound is expected to inhibit these pro-survival signals.[3][9]
Caption: Simplified BCR-ABL downstream signaling pathway.
Experimental Workflow for Evaluating SNIPER(ABL) Activity
The following diagram outlines a typical workflow for assessing the efficacy of SNIPER(ABL) compounds.
Caption: General experimental workflow for SNIPER(ABL) evaluation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. Specific details may require optimization based on laboratory conditions and reagents.
Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive).
-
Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis for BCR-ABL Degradation
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
anti-c-Abl (for BCR-ABL)
-
anti-phospho-STAT5 (Tyr694)
-
anti-phospho-CrkL (Tyr207)
-
anti-GAPDH or anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities using image analysis software to determine the extent of protein degradation.
Cell Viability Assay (WST-8)
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of medium.
-
Treatment: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
-
Cell Treatment: Treat K562 cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions, followed by dilution with a non-denaturing buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-c-Abl antibody overnight at 4°C to capture BCR-ABL and its ubiquitinated forms.
-
Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains attached to BCR-ABL. An anti-c-Abl antibody should be used as a control to confirm the immunoprecipitation of BCR-ABL.
Conclusion and Future Directions
This compound represents a promising proof-of-concept for the targeted degradation of the oncoprotein BCR-ABL. By leveraging the cellular ubiquitin-proteasome machinery, this approach offers a novel therapeutic strategy for CML that is distinct from conventional kinase inhibition. The data presented in this guide highlight the potential of SNIPER technology to induce the degradation of historically challenging drug targets. Future research will likely focus on optimizing the potency and pharmacokinetic properties of SNIPER(ABL) compounds, exploring their efficacy against TKI-resistant BCR-ABL mutants, and evaluating their in vivo anti-leukemic activity. The continued development of targeted protein degraders like this compound holds significant promise for advancing the treatment of CML and other malignancies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. himedialabs.com [himedialabs.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Synthesis of SNIPERs against BCR-ABL with kinase inhibitors and a method to evaluate their growth inhibitory activity derived from BCR-ABL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. dojindo.com [dojindo.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of Sniper(abl)-015: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of Sniper(abl)-015, a novel PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) that functions by recruiting cellular Inhibitor of Apoptosis Proteins (IAPs) to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. This document provides a comprehensive overview of the design, synthesis, mechanism of action, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. The aberrant kinase activity of BCR-ABL drives uncontrolled cell proliferation and is a critical target for CML therapy.
While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized the treatment of CML, challenges such as drug resistance and disease persistence remain. An alternative therapeutic strategy is the targeted degradation of the BCR-ABL protein itself. This approach, facilitated by PROTACs, offers the potential to overcome resistance mechanisms and provide a more durable therapeutic response.
This compound is a PROTAC designed specifically to degrade the BCR-ABL protein. It is a chimeric molecule that consists of three key components: an ABL kinase inhibitor (GNF5) to bind to the BCR-ABL protein, an IAP ligand (MV-1) to recruit the E3 ubiquitin ligase machinery, and a chemical linker that connects these two moieties.[1][2]
Design and Mechanism of Action
The fundamental principle behind this compound is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the BCR-ABL oncoprotein.
Mechanism of Action:
-
Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to the BCR-ABL protein (via the GNF5 moiety) and an IAP E3 ubiquitin ligase (via the MV-1 moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the IAP E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated BCR-ABL protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically cleaves the BCR-ABL protein into small peptides, effectively eliminating it from the cell. This compound is then released to repeat the cycle.
Figure 1: Mechanism of Action of this compound.
The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are crucial for the survival and proliferation of CML cells. Key downstream effectors of BCR-ABL include STAT5 and CrkL. By degrading BCR-ABL, this compound effectively reduces the phosphorylation of these proteins, leading to cell growth inhibition and apoptosis.[3][4]
Figure 2: BCR-ABL Downstream Signaling Pathway.
Data Presentation
The efficacy of this compound and related compounds has been evaluated through various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Degradation Activity of SNIPER(ABL) Compounds
| Compound | ABL Ligand | IAP Ligand | DC50 (μM) for BCR-ABL Degradation in K562 cells | Reference |
| This compound | GNF5 | MV-1 | 5 | [1] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 | [2] |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | [2] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 | [2] |
| SNIPER(ABL)-050 | Imatinib | MV-1 | Data not specified | [2] |
DC50: The concentration of the compound required to reduce the level of the target protein by 50%.
Table 2: Binding Affinities of SNIPER(ABL)-39 (a more potent analog)
| Target Protein | IC50 (nM) |
| ABL | 0.54 |
| cIAP1 | 10 |
| cIAP2 | 12 |
| XIAP | 50 |
IC50: The concentration of the compound required to inhibit the binding of a probe to the target protein by 50%. Data for this compound is not currently available.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves the conjugation of the ABL inhibitor GNF5 to the IAP ligand MV-1 via a suitable linker. While the exact, step-by-step protocol for this compound is not publicly available, a representative synthesis of a similar SNIPER(ABL) compound is described below. This typically involves standard organic chemistry techniques such as amide coupling.
Representative Synthesis Workflow:
Figure 3: Representative Synthesis Workflow.
General Procedure for Amide Coupling:
-
Activation: The carboxylic acid moiety of one component (e.g., the linker) is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).
-
Coupling: The amine-containing component (e.g., the ABL inhibitor or IAP ligand) is then added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for several hours to overnight until completion, which is monitored by techniques like LC-MS.
-
Purification: The final product is purified using methods such as preparative HPLC to yield the desired SNIPER compound.
Cell Culture
-
Cell Line: K562 cells, a human chronic myelogenous leukemia cell line that is positive for the Philadelphia chromosome and expresses the BCR-ABL fusion protein, are used for in vitro experiments.[5]
-
Culture Medium: K562 cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
Western Blot Analysis for Protein Degradation
This protocol is used to determine the extent of BCR-ABL protein degradation induced by this compound.
-
Cell Treatment: K562 cells are seeded in 6-well plates and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and washed with ice-cold PBS. The cell pellet is then lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for BCR-ABL overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of BCR-ABL is normalized to the loading control.
Cell Growth Inhibition Assay
This assay measures the effect of this compound on the proliferation of K562 cells. The MTT assay is a commonly used method.[6][7]
-
Cell Seeding: K562 cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a promising targeted protein degrader for the treatment of CML. By effectively inducing the degradation of the oncogenic BCR-ABL protein, it offers a novel therapeutic modality that may overcome the limitations of traditional kinase inhibitors. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader class of SNIPER molecules. Future studies should focus on optimizing the potency and pharmacokinetic properties of these compounds to facilitate their translation into clinical applications.
References
- 1. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 2. Design, Synthesis, and Validation of a Branched Flexible Linker for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Ternary Complex of Sniper(abl)-015: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-015 is a heterobifunctional small molecule belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These molecules are designed to induce the degradation of target proteins through the ubiquitin-proteasome system. This compound is composed of a high-affinity ligand for the Abelson (ABL) kinase, GNF5, and a ligand for the Inhibitor of Apoptosis Proteins (IAPs), MV-1, connected by a chemical linker. By simultaneously binding to both the target protein (BCR-ABL) and an E3 ubiquitin ligase (cIAP1 or XIAP), this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the oncogenic BCR-ABL fusion protein. This technical guide provides a comprehensive overview of the available data on the this compound ternary complex, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.
Data Presentation
The following tables summarize the available quantitative data for this compound and its components. It is important to note that detailed biophysical characterization of the ternary complex, such as its dissociation constant (Kd) and cooperativity (α), are not publicly available.
| Compound | Target | Assay Type | Value | Reference |
| This compound | BCR-ABL Protein | Cell-based degradation | DC50 = 5 µM | [Shibata N, et al. 2017] |
| GNF5 | Wild-type Abl Kinase | In vitro inhibition | IC50 = 220 nM | [Zhang J, et al. 2010] |
| MV-1 | IAP Proteins | IAP antagonist | Not specified | [Lu J, et al. 2008] |
Table 1: Quantitative Activity of this compound and its Components
| Parameter | Description | Value |
| DC50 | The concentration of the degrader required to induce 50% degradation of the target protein. | 5 µM |
| IC50 | The concentration of an inhibitor required to reduce the activity of a target by 50%. | 220 nM (for GNF5) |
Table 2: Definition of Key Quantitative Parameters
Mechanism of Action: Ternary Complex Formation and Protein Degradation
The primary mechanism of action of this compound involves the formation of a ternary complex comprising the BCR-ABL protein, this compound, and an IAP E3 ubiquitin ligase. This process can be visualized as a series of equilibria, where the stability of the ternary complex is a critical determinant of the efficiency of protein degradation.
Figure 1: Ternary Complex Formation and Protein Degradation Pathway. This diagram illustrates the sequential steps from the binding of this compound to BCR-ABL and an IAP E3 ligase, to the eventual degradation of the BCR-ABL protein.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of the this compound ternary complex. These protocols are based on established methods in the field and the information available in the primary literature.
Cell Culture and Treatment
-
Cell Line: K562 (human chronic myelogenous leukemia cell line), which endogenously expresses the BCR-ABL fusion protein.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, K562 cells are seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound (e.g., 0.1 to 20 µM) or DMSO as a vehicle control for the indicated time points (e.g., 6, 12, 24 hours).
Western Blotting for Protein Degradation
This protocol is used to determine the extent of BCR-ABL protein degradation following treatment with this compound.
Figure 2: Western Blotting Workflow for Protein Degradation Analysis. This flowchart outlines the key steps involved in assessing protein degradation levels via western blotting.
In-Cell Ubiquitination Assay
This assay is designed to demonstrate that the degradation of BCR-ABL is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat K562 cells with this compound for a specified time. In a parallel experiment, pre-treat cells with a proteasome inhibitor (e.g., MG132 at 10 µM) for 1-2 hours before adding this compound.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate BCR-ABL using an anti-ABL antibody conjugated to magnetic beads.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated BCR-ABL.
Ternary Complex Formation Assay (AlphaLISA - Example Protocol)
While specific data for this compound is unavailable, this protocol outlines a common method for assessing ternary complex formation.
-
Reagents:
-
Recombinant BCR-ABL protein (e.g., with a GST tag).
-
Recombinant IAP protein (e.g., cIAP1-BIR3 domain with a His-tag).
-
This compound.
-
AlphaLISA anti-GST Acceptor beads.
-
AlphaLISA anti-His Donor beads.
-
Assay buffer.
-
-
Procedure:
-
Add recombinant BCR-ABL-GST, cIAP1-His, and varying concentrations of this compound to a 384-well plate.
-
Incubate to allow for complex formation.
-
Add anti-GST Acceptor beads and anti-His Donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible reader. An increase in signal indicates the formation of the ternary complex.
-
Signaling Pathways Modulated by this compound
The degradation of the BCR-ABL oncoprotein by this compound leads to the downregulation of several key signaling pathways that are constitutively activated in chronic myelogenous leukemia (CML) and other BCR-ABL-positive cancers. These pathways are crucial for cell proliferation, survival, and differentiation.
Figure 3: BCR-ABL Downstream Signaling Pathways. This diagram illustrates the major signaling cascades activated by BCR-ABL, which are subsequently inhibited by this compound-mediated degradation of the oncoprotein.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for BCR-ABL-positive cancers by inducing the targeted degradation of the oncogenic driver protein. The available data demonstrates its ability to effectively reduce BCR-ABL levels in cancer cells, leading to the inhibition of downstream pro-survival and proliferative signaling pathways. However, a comprehensive understanding of the biophysical properties of the ternary complex, including its structure and the thermodynamics of its formation, is currently lacking in the public domain. Future research efforts should focus on elucidating these molecular details to facilitate the rational design of next-generation SNIPERs and other protein degraders with improved potency and selectivity. Such studies will be invaluable for advancing the field of targeted protein degradation and developing novel cancer therapeutics.
In Vitro Evaluation of Sniper(abl)-015: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro evaluation of Sniper(abl)-015, a novel targeted protein degrader. The information presented herein is compiled from publicly available research, offering a comprehensive resource for understanding its mechanism of action, experimental validation, and potential as a therapeutic agent.
Introduction to this compound
This compound is a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is designed to specifically induce the degradation of the oncogenic BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] The structure of this compound consists of three key components: a ligand that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Specifically, this compound conjugates GNF5, an allosteric inhibitor of ABL kinase, to MV-1, a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase.[4][5]
Mechanism of Action
The fundamental mechanism of this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. By binding simultaneously to both BCR-ABL and an IAP E3 ligase (such as cIAP1 or XIAP), this compound forms a ternary complex.[1][2][6] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The following table summarizes the in vitro degradation activity of this compound and related compounds as reported in the literature. The DC50 value represents the concentration of the compound required to induce 50% degradation of the target protein.
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (µM) | Reference |
| This compound | GNF5 | MV-1 | 5 | [4][5] |
| Sniper(abl)-013 | GNF5 | Bestatin | 20 | [4] |
| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 | [4] |
| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 | [4] |
| Sniper(abl)-020 | Dasatinib | Bestatin | N/A | [7] |
| Sniper(abl)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | [4] |
| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10 | [4] |
| Sniper(abl)-049 | Imatinib | Bestatin | 100 | [4] |
| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10 | [4] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to evaluate this compound.
Cell Culture
-
Cell Line: K562, a human chronic myelogenous leukemia cell line that endogenously expresses the BCR-ABL fusion protein.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This assay is used to quantify the levels of BCR-ABL and other proteins of interest following treatment with this compound.
-
Cell Treatment: K562 cells are seeded in appropriate culture plates and treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for BCR-ABL, ABL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software. The level of BCR-ABL is normalized to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: K562 cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or an MTS/MTT assay.
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The results are normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis.
Experimental Workflow
The following diagram illustrates a typical in vitro evaluation workflow for a novel SNIPER compound like this compound.
Conclusion
This compound represents a promising targeted protein degrader for the oncogenic BCR-ABL protein. The preliminary in vitro data demonstrates its ability to induce the degradation of BCR-ABL in a concentration-dependent manner. Further investigation, including assessment of its effects on downstream signaling pathways and cell proliferation, is crucial for its continued development as a potential therapeutic for CML. The experimental protocols and workflow outlined in this guide provide a foundational framework for researchers and drug development professionals working in the field of targeted protein degradation.
References
- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
The Cellular Journey of Sniper(abl)-015: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and localization of Sniper(abl)-015, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) designed to target the oncogenic BCR-ABL fusion protein for degradation. While direct experimental data on the cellular uptake and precise subcellular localization of this compound are not extensively detailed in the primary literature, this document synthesizes the available information on its mechanism of action, biological effects, and the general principles governing the cellular transport of similar small molecule protein degraders.
Introduction to this compound
This compound is a heterobifunctional small molecule that links the ABL kinase inhibitor GNF5 to the IAP ligand MV-1.[1] This chimeric design allows this compound to simultaneously engage the target protein, BCR-ABL, and an E3 ubiquitin ligase, a member of the IAP family. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein, offering a therapeutic strategy for chronic myeloid leukemia (CML).
Cellular Uptake: Postulated Mechanisms
Specific studies detailing the mechanisms of cellular entry for this compound have not been published. However, based on its molecular weight and structure as a small molecule, it is hypothesized that this compound traverses the cell membrane primarily through passive diffusion . The rate of uptake would be influenced by its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. It is also possible that carrier-mediated transport mechanisms play a role, though this has not been experimentally verified.
Intracellular Localization and Mechanism of Action
Upon entering the cell, this compound engages with its molecular targets in the cytoplasm. The primary mechanism of action involves the formation of a ternary complex between BCR-ABL, this compound, and an IAP E3 ubiquitin ligase (such as cIAP1 or XIAP). This ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the BCR-ABL protein. The resulting polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
Quantitative Data
The primary quantitative data available for this compound relates to its efficacy in degrading BCR-ABL and inhibiting the growth of CML cells.
| Compound | Target Protein | Cell Line | DC50 (μM) | Reference |
| This compound | BCR-ABL | K562 | 5 | [1] |
DC50: Concentration required to degrade 50% of the target protein.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia cell line).
-
Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Immunoblotting (Western Blotting) for Protein Degradation
This protocol is used to quantify the degradation of the BCR-ABL protein following treatment with this compound.
Caption: Western Blotting Experimental Workflow.
Detailed Steps:
-
Cell Seeding: K562 cells were seeded in 6-well plates at a density of 1 x 10^6 cells/well.
-
Compound Treatment: Cells were treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells were harvested, washed with PBS, and lysed on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated with a primary antibody specific for ABL and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, it was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities were quantified using densitometry software, and the levels of BCR-ABL were normalized to the loading control.
Conclusion
This compound represents a promising therapeutic agent for CML by effectively inducing the degradation of the oncogenic driver protein, BCR-ABL. While its detailed cellular uptake and localization pathways remain to be elucidated, its mechanism of action within the cytoplasm is well-understood. Future studies employing techniques such as fluorescence microscopy with labeled this compound or cellular fractionation followed by mass spectrometry could provide valuable insights into its cellular journey, further aiding in the optimization of this and other SNIPER-based therapeutics.
References
The Core of Selectivity: A Technical Guide to Sniper(abl)-015 for BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Sniper(abl)-015, a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), designed for the targeted degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). We will explore the components, mechanism of action, and available selectivity data, offering a comprehensive resource for researchers in oncology and targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system to eliminate the oncogenic BCR-ABL protein. It achieves this by simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BCR-ABL.
The molecule consists of three key components:
-
A BCR-ABL Ligand: GNF-5, an allosteric inhibitor of the ABL kinase.
-
An E3 Ligase Ligand: MV-1, a potent antagonist of the cellular inhibitor of apoptosis protein 1 and 2 (c-IAP1 and c-IAP2).
-
A Linker: A chemical scaffold that connects the two ligands.
Mechanism of Action: Orchestrating Protein Degradation
The primary mechanism of action of this compound involves the formation of a ternary complex between BCR-ABL, this compound, and an IAP E3 ligase. This proximity, induced by the bifunctional nature of the SNIPER molecule, facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. Poly-ubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.
dot
Caption: Mechanism of this compound action.
Quantitative Data on Selectivity and Potency
The selectivity of this compound is primarily dictated by the specificities of its constituent ligands, GNF-5 and MV-1, for their respective targets.
| Molecule | Target | Parameter | Value | Reference |
| This compound | BCR-ABL Protein Degradation | DC50 | 5 µM | [1][2][3][4][5][6] |
| GNF-5 | Wild-type ABL Kinase | IC50 | 220 nM | [1][2][7][8] |
| MV-1 | c-IAP1/2 | Kd | 5.8 nM | [9] |
Note: A comprehensive kinase selectivity profile for the intact this compound molecule across a broad panel of kinases is not publicly available at this time. The selectivity is inferred from the high specificity of the GNF-5 warhead for the myristate-binding pocket of ABL, an allosteric site not present in most other kinases.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize SNIPER molecules like this compound.
Western Blotting for Protein Degradation
This assay is fundamental to quantifying the degradation of the target protein.
dot
Caption: Western Blotting Workflow.
Methodology:
-
Cell Culture: Culture BCR-ABL positive cells (e.g., K562) to approximately 80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BCR-ABL. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle control and determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the SNIPER molecule on the kinase activity of its target.
Methodology:
-
Reaction Setup: In a microplate, combine the recombinant ABL kinase, a suitable kinase buffer, and varying concentrations of this compound or a control inhibitor.
-
Initiation: Start the kinase reaction by adding a substrate peptide and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway Analysis
The degradation of BCR-ABL by this compound is expected to downregulate its downstream signaling pathways, which are crucial for the proliferation of CML cells.
dot
Caption: BCR-ABL Downstream Signaling Inhibition.
Consistent with its mechanism, the degradation of the BCR-ABL protein by SNIPERs has been shown to inhibit the phosphorylation of downstream signaling molecules such as STAT5 and CrkL, leading to the suppression of CML cell growth.[10]
Conclusion
This compound represents a promising strategy for the targeted degradation of the oncoprotein BCR-ABL. Its selectivity is driven by the high affinity and specificity of its constituent warhead (GNF-5) and E3 ligase-recruiting moiety (MV-1). While further studies are needed to fully characterize its off-target profile, the available data indicates that this compound is a valuable tool for research into targeted protein degradation and a potential starting point for the development of novel therapeutics for CML. This guide provides a foundational understanding of its core principles, mechanism, and the experimental approaches required for its evaluation.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SNIPER peptide-mediated degradation of endogenous proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GNF 5 | Abl Kinase | Tocris Bioscience [tocris.com]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNIPER(ABL)-15 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Sniper(abl)-015 Treatment of K562 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Sniper(abl)-015 in the treatment of the K562 chronic myelogenous leukemia (CML) cell line. This compound is a novel proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the oncogenic BCR-ABL fusion protein.
Introduction to this compound
This compound is a Specific and Non-genetic Inhibitor of apoptosis protein (IAP)-dependent Protein Eraser (SNIPER) that functions as a BCR-ABL protein degrader.[1][2] It is a heterobifunctional molecule composed of the ABL kinase inhibitor GNF5, which binds to the myristoyl pocket of ABL, linked to the IAP ligand MV-1.[1][2] This dual-binding capability allows this compound to recruit IAP E3 ubiquitin ligases to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted protein degradation offers a promising alternative to traditional kinase inhibition for overcoming drug resistance in CML.[5]
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound and related compounds in K562 cells.
Table 1: In Vitro Activity of this compound against BCR-ABL
| Compound | Target Protein | Cell Line | DC50 (µM) | Reference(s) |
| This compound | BCR-ABL | K562 | 5 | [1][2][6][7][8] |
DC50: The concentration of the compound required to induce 50% degradation of the target protein.
Table 2: Comparative DC50 Values of Various SNIPER(ABL) Compounds in K562 Cells
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 of BCR-ABL Degradation (µM) | Reference(s) |
| Sniper(abl)-013 | GNF5 | Bestatin | 20 | [2] |
| This compound | GNF5 | MV-1 | 5 | [1][2][7][8] |
| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 | [2] |
| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 | [2][7] |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 0.01 | [8] |
| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10 | [2][7] |
| Sniper(abl)-049 | Imatinib | Bestatin | 100 | [7] |
| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10 | [2][7] |
Experimental Protocols
The following are detailed protocols for the treatment of K562 cells with this compound and subsequent analysis.
Protocol 1: K562 Cell Culture
This protocol describes the standard procedure for maintaining and passaging the K562 suspension cell line.[1][4][6]
Materials:
-
K562 cells (e.g., ATCC CCL-243)
-
RPMI-1640 or Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Complete Growth Medium Preparation: To a 500 mL bottle of base medium (RPMI-1640 or IMDM), add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin (to a final concentration of 100 U/mL and 100 µg/mL, respectively). If the base medium does not contain L-glutamine, add it to a final concentration of 2 mM.
-
Cell Thawing (for frozen stocks): a. Rapidly thaw a cryovial of K562 cells in a 37°C water bath. b. Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 150-400 x g for 5-8 minutes. d. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium in a T-75 flask. e. Incubate at 37°C in a 5% CO2 humidified incubator.
-
Cell Maintenance and Passaging: a. K562 cells grow in suspension. Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[4] b. To passage the cells, determine the cell density using a hemocytometer or automated cell counter. c. Dilute the cell suspension to a seeding density of approximately 1-2 x 10^5 cells/mL with fresh, pre-warmed complete growth medium. d. Change the medium every 2-3 days by centrifuging the cell suspension, aspirating the old medium, and resuspending the cells in fresh medium.
Protocol 2: this compound Treatment of K562 Cells
This protocol outlines the procedure for treating K562 cells with this compound for subsequent analysis.
Materials:
-
K562 cells in logarithmic growth phase
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
-
6-well or 96-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: a. Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution. b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Cell Seeding: a. Determine the density of a healthy K562 cell culture in the logarithmic growth phase. b. Seed the cells into the desired culture plates at a density appropriate for the subsequent assay. For a 6-well plate for Western blotting, a typical seeding density is 0.5-1 x 10^6 cells/well in 2 mL of complete growth medium. For a 96-well plate for a cell viability assay, a typical seeding density is 5,000-10,000 cells/well in 100 µL of complete growth medium.[9][10] c. Incubate the plates for a few hours to allow the cells to acclimate.
-
Drug Treatment: a. Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity. b. Add the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells. c. Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 humidified incubator.
Protocol 3: Western Blotting for BCR-ABL Degradation
This protocol describes how to assess the degradation of BCR-ABL and the phosphorylation status of its downstream targets.[11][12][13]
Materials:
-
Treated K562 cells from Protocol 2
-
PBS, ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCR, anti-c-Abl, anti-phospho-STAT5, anti-phospho-CrkL, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. After treatment, transfer the cells from each well to a microcentrifuge tube. b. Centrifuge at 500 x g for 5 minutes at 4°C. c. Aspirate the supernatant and wash the cell pellet once with ice-cold PBS. d. Lyse the cell pellet with an appropriate volume of ice-cold RIPA buffer. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cell lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. d. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer and Immunoblotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of K562 cells.[7][9][10][14]
Materials:
-
Treated K562 cells in a 96-well plate from Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
MTT Addition: a. After the desired treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate. b. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, this can be achieved by centrifuging the plate and then carefully aspirating the supernatant. b. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a 96-well plate reader. A reference wavelength of 630 nm can also be used.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (which is set to 100% viability).
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for K562 Cell Treatment.
References
- 1. encodeproject.org [encodeproject.org]
- 2. researchgate.net [researchgate.net]
- 3. K562 Cell Culture and CD59 Staining [bio-protocol.org]
- 4. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 5. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol induces apoptosis of leukemia cell line K562 by modulation of sphingosine kinase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 14. Cell Viability Assay [bio-protocol.org]
Application Notes and Protocols: Western Blot Analysis of BCR-ABL Degradation by Sniper(abl)-015
For researchers, scientists, and drug development professionals investigating targeted protein degradation in chronic myeloid leukemia (CML), this document provides detailed application notes and protocols for the Western blot analysis of BCR-ABL degradation induced by Sniper(abl)-015.
Introduction
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the oncogenic BCR-ABL fusion protein. It is a chimeric molecule that conjugates the ABL inhibitor GNF5 with the IAP ligand MV-1 via a linker.[1] This bifunctional nature allows this compound to recruit the E3 ubiquitin ligase machinery to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. Western blotting is a crucial technique to qualitatively and quantitatively assess the efficacy of this compound in reducing cellular levels of the BCR-ABL protein.
Data Presentation
The following table summarizes the key quantitative data for this compound-mediated degradation of the BCR-ABL protein.
| Compound | Composition | Target Protein | Cell Line | DC50 | Reference |
| This compound | GNF5 (ABL inhibitor) + MV-1 (IAP ligand) | BCR-ABL | K562 | 5 µM | [1] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the BCR-ABL signaling pathway and the mechanism of action of this compound.
Caption: The BCR-ABL signaling pathway, which drives cell proliferation and inhibits apoptosis.
Caption: Mechanism of this compound-induced BCR-ABL degradation.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of BCR-ABL degradation in K562 cells treated with this compound.
Experimental Workflow
Caption: Workflow for Western blot analysis of BCR-ABL degradation.
Detailed Protocol
1. Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed K562 cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of ice-cold lysis buffer (0.5% TritonX-100, 0.01 M Tris-HCl [pH 7.5], 0.15 M NaCl) supplemented with a protease and phosphatase inhibitor cocktail.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 4-15% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for BCR-ABL (e.g., anti-ABL or anti-BCR antibody) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.
8. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
9. Chemiluminescent Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the BCR-ABL band intensity to the corresponding loading control band intensity for each sample.
- Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
- The DC50 value, the concentration at which 50% of the target protein is degraded, can be determined by plotting the percentage of degradation against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
References
Application Notes and Protocols for Immunoprecipitation of the SNIPER(ABL)-015 Target Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(ABL)-015 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed to induce the degradation of target proteins through the ubiquitin-proteasome system.[1][2] this compound is engineered by conjugating GNF-5, an allosteric inhibitor of ABL kinase, to MV-1, a ligand for the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligase.[3][4] This bifunctional molecule facilitates the formation of a ternary complex between the target protein, BCR-ABL, and the IAP E3 ligase.[5] This proximity induces the ubiquitination and subsequent proteasomal degradation of BCR-ABL, an oncogenic fusion protein central to the pathology of chronic myelogenous leukemia (CML).[2][6]
These application notes provide a comprehensive guide to utilizing immunoprecipitation (IP) for the isolation and study of the this compound-induced ternary complex (BCR-ABL : this compound : IAP). Co-immunoprecipitation (Co-IP) is a critical technique to confirm the formation of this complex in a cellular context, providing essential evidence for the SNIPER mechanism of action.[7] The following protocols are optimized for the enrichment of this complex for subsequent analysis by Western blotting or mass spectrometry.
Quantitative Data
The efficacy of this compound is determined by its ability to induce the degradation of its target protein, BCR-ABL. The following table summarizes the key quantitative metric for its activity.
| Compound | Target Protein | DC₅₀ | Cell Line | Reference |
| This compound | BCR-ABL | 5 µM | Not Specified | [1][3][4] |
-
DC₅₀ (Degradation Concentration 50%): The concentration of the compound required to induce 50% degradation of the target protein.
Signaling and Degradation Pathway Diagrams
To understand the context of this compound action, it is crucial to visualize both the targeted signaling pathway and the experimental workflow for its analysis.
BCR-ABL Signaling Pathway
The oncogenic BCR-ABL fusion protein promotes cell proliferation and survival by activating a multitude of downstream signaling pathways, including the STAT5 and CrkL pathways.[6][8] this compound-mediated degradation of BCR-ABL leads to the inhibition of these downstream signals.[6]
Caption: Mechanism of this compound-induced BCR-ABL degradation and pathway inhibition.
Immunoprecipitation Experimental Workflow
The following diagram outlines the key steps for the immunoprecipitation of the ternary complex and its subsequent analysis.
Caption: Workflow for co-immunoprecipitation and analysis of the target complex.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of the this compound Ternary Complex
This protocol is designed to isolate the intact ternary complex (BCR-ABL : this compound : IAP) from CML cells.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
This compound
-
Cell Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors just before use.
-
Primary antibody for IP (e.g., anti-BCR or anti-ABL antibody)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer (for Western Blot): 2x Laemmli sample buffer
-
Elution Buffer (for Mass Spectrometry): 0.1 M glycine-HCl, pH 2.5
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells to a density of approximately 1-2 x 10⁶ cells/mL.
-
Treat cells with 5-10 µM this compound or vehicle control (DMSO) for 4-6 hours. This time is optimized for complex formation before significant degradation occurs.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold non-denaturing Cell Lysis Buffer per 10⁷ cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-Clearing (Optional but Recommended):
-
To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mL of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic rack and transfer the pre-cleared lysate to a new tube.[10]
-
-
Immunoprecipitation:
-
Set aside 50 µL of the pre-cleared lysate as the "Input" control.
-
To the remaining lysate, add the primary antibody (e.g., 2-5 µg of anti-BCR) or an equivalent amount of isotype control IgG.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic bead slurry to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.[9]
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet.
-
-
Elution:
-
For Western Blot Analysis: After the final wash, remove all supernatant. Add 50 µL of 2x Laemmli sample buffer to the beads and boil at 95°C for 5 minutes. The samples are now ready for SDS-PAGE.
-
For Mass Spectrometry Analysis: After the final wash, add 50 µL of 0.1 M glycine-HCl (pH 2.5) to the beads and incubate for 5-10 minutes at room temperature with agitation. Pellet the beads and transfer the eluate to a new tube containing 5 µL of 1 M Tris-HCl (pH 8.5) to neutralize the pH.
-
Protocol 2: Western Blot Analysis
This protocol is used to verify the presence of the target protein (BCR-ABL) and co-immunoprecipitated E3 ligase components (e.g., cIAP1) in the eluate.
Procedure:
-
SDS-PAGE: Load the Input and Eluted samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Recommended Primary Antibodies:
-
Anti-ABL or Anti-BCR (to detect BCR-ABL)
-
Anti-cIAP1 (to detect the E3 ligase component)
-
Anti-XIAP (another potential IAP involved)[6]
-
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 5. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: A successful Co-IP will show bands for both BCR-ABL and cIAP1/XIAP in the lane corresponding to the this compound treated sample immunoprecipitated with the anti-BCR/ABL antibody. The control IgG lane should be clean.
Protocol 3: Sample Preparation for Mass Spectrometry
For unbiased identification of all proteins within the immunoprecipitated complex.
Procedure:
-
Elution and Neutralization: Elute the protein complex using the glycine-HCl method as described in Protocol 1, Step 6. Ensure immediate neutralization.
-
In-Solution Digestion:
-
Reduce the disulfide bonds in the eluted sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 20 minutes in the dark at room temperature.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate.
-
Add trypsin (proteomics grade) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Clean up the peptides using a C18 StageTip or ZipTip to remove salts and detergents.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the original immunoprecipitated complex.
References
- 1. SNIPER_TargetMol [targetmol.com]
- 2. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNIPER(ABL)-15 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
In vivo mouse model for Sniper(abl)-015 efficacy testing
Application Notes & Protocols
Topic: In Vivo Mouse Model for Sniper(abl)-015 Efficacy Testing
Document ID: AN-VM-2025-015
Revision: 1.0
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome translocation.[1][2] While tyrosine kinase inhibitors (TKIs) have transformed CML treatment, challenges such as drug resistance and disease persistence remain.[2][3][4]
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] It is a heterobifunctional molecule designed to induce the degradation of the Bcr-Abl oncoprotein. This compound links a Bcr-Abl inhibitor (GNF5) with a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (MV-1).[5][7][8] This targeted protein degradation offers a novel therapeutic strategy to overcome the limitations of traditional kinase inhibition.[3][4]
These application notes provide a detailed protocol for evaluating the in vivo efficacy and pharmacodynamics of this compound using a subcutaneous xenograft mouse model established with the murine Ba/F3 pro-B cell line engineered to express the human p210 Bcr-Abl fusion protein.[9][10]
Mechanism of Action of this compound
This compound leverages the cell's native ubiquitin-proteasome system to eliminate the Bcr-Abl protein. The molecule simultaneously binds to the Bcr-Abl kinase domain and an IAP E3 ligase, forming a ternary complex.[11] This proximity induces the E3 ligase to poly-ubiquitinate Bcr-Abl, marking it for recognition and degradation by the 26S proteasome.[12] This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple Bcr-Abl proteins.[12]
Caption: Mechanism of Action for this compound PROTAC.
Experimental Workflow
The overall workflow for the in vivo efficacy study involves cell line preparation, establishment of the xenograft model, drug administration, and subsequent monitoring and analysis of efficacy and pharmacodynamic endpoints.
Caption: Overall experimental workflow for in vivo efficacy testing.
Materials and Reagents
| Material/Reagent | Supplier | Catalog # |
| Ba/F3-p210-BCR-ABL Cell Line | ATCC / Custom | N/A |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Matrigel® Basement Membrane Matrix | Corning | 354234 |
| NOD/SCID Mice (6-8 weeks old, female) | The Jackson Laboratory | 001303 |
| This compound | In-house/Custom Synthesis | N/A |
| Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) | Sigma-Aldrich | Various |
| Caliper, Digital | Fisher Scientific | 14-648-17 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 |
| Primary Antibody: anti-c-Abl (24-11) | Santa Cruz Biotechnology | sc-23 |
| Primary Antibody: anti-β-Actin | Cell Signaling Technology | 4970 |
| Secondary Antibody: HRP-conjugated anti-mouse | Bio-Rad | 1706516 |
Detailed Experimental Protocols
Cell Culture and Preparation
-
Culture Ba/F3 cells expressing p210 Bcr-Abl in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
On the day of implantation, harvest cells during their logarithmic growth phase.
-
Check cell viability using Trypan Blue exclusion; viability must be >95%.
-
Resuspend cells in sterile, serum-free RPMI-1640 at a concentration of 5 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 (v/v) with Matrigel on ice to achieve a final concentration of 2.5 x 10⁷ cells/mL.
Xenograft Model Establishment
-
Acclimatize female NOD/SCID mice for at least one week prior to the experiment.
-
Using a 27-gauge needle, subcutaneously inject 200 µL of the cell/Matrigel suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor mice for tumor development. Palpable tumors are expected to form within 7-10 days.
-
Begin measuring tumor volume once tumors are palpable, using the formula: Volume = (Length x Width²) / 2 .
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
Drug Administration and Monitoring
-
Prepare this compound in the designated vehicle solution on each day of dosing.
-
Administer the compound or vehicle via the determined route (e.g., intraperitoneal injection, IP) at the specified dose and schedule (e.g., daily).
-
Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and monitor for toxicity.
-
The study endpoint may be defined by a specific tumor volume (e.g., 2000 mm³), a set duration (e.g., 21 days), or signs of excessive toxicity (e.g., >20% body weight loss).
Pharmacodynamic (PD) Analysis
-
For PD studies, mice are typically dosed for a shorter duration (e.g., 1-5 days).
-
At a specified time point post-final dose (e.g., 4, 8, or 24 hours), euthanize the mice.
-
Excise tumors quickly, rinse with cold PBS, and snap-freeze in liquid nitrogen for protein analysis.
-
Homogenize tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform Western Blot analysis to detect levels of Bcr-Abl and a loading control (e.g., β-Actin). Quantify band intensity using densitometry.
Data Presentation and Analysis
Quantitative data should be collected and summarized to facilitate clear interpretation and comparison between treatment groups.
Tumor Growth Inhibition (TGI)
Table 1: Mean Tumor Volume Over Time
| Study Day | Vehicle (mm³) | This compound (10 mg/kg) (mm³) | This compound (30 mg/kg) (mm³) |
|---|---|---|---|
| 0 | 125.1 ± 15.2 | 124.8 ± 14.9 | 125.5 ± 16.1 |
| 4 | 280.4 ± 25.6 | 210.7 ± 20.1 | 185.3 ± 18.2 |
| 7 | 550.9 ± 50.1 | 350.2 ± 33.5 | 240.6 ± 22.9 |
| 11 | 980.3 ± 95.3 | 510.6 ± 49.8 | 295.1 ± 28.7 |
| 14 | 1512.6 ± 140.8 | 685.4 ± 65.1 | 340.8 ± 33.0 |
| 18 | 2105.2 ± 201.5 | 890.1 ± 88.2 | 395.4 ± 38.6 |
Table 2: Endpoint Analysis and Tumor Growth Inhibition (TGI)
| Group | N | Mean Final Tumor Volume (mm³) | % TGI |
|---|---|---|---|
| Vehicle | 8 | 2105.2 ± 201.5 | - |
| This compound (10 mg/kg) | 8 | 890.1 ± 88.2 | 57.7% |
| This compound (30 mg/kg) | 8 | 395.4 ± 38.6 | 81.2% |
TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100%
Toxicity Assessment
Table 3: Mean Body Weight Change
| Group | Mean Initial Weight (g) | Mean Final Weight (g) | Mean % Change |
|---|---|---|---|
| Vehicle | 22.5 ± 0.8 | 23.1 ± 0.9 | +2.7% |
| This compound (10 mg/kg) | 22.4 ± 0.7 | 22.8 ± 0.8 | +1.8% |
| this compound (30 mg/kg) | 22.6 ± 0.9 | 22.1 ± 1.0 | -2.2% |
Pharmacodynamic Endpoint
Table 4: Bcr-Abl Protein Degradation in Tumor Tissue (24h post-dose)
| Group | N | Mean Relative Bcr-Abl Level (Normalized to β-Actin) | % Degradation vs. Vehicle |
|---|---|---|---|
| Vehicle | 4 | 1.00 ± 0.15 | - |
| this compound (30 mg/kg) | 4 | 0.18 ± 0.05 | 82% |
Conclusion
This protocol outlines a robust and reproducible method for assessing the in vivo efficacy of this compound. The Ba/F3-Bcr-Abl xenograft model provides a valuable platform for measuring anti-tumor activity (TGI), monitoring toxicity, and confirming the intended mechanism of action through pharmacodynamic analysis of target protein degradation.[][14] The results from these studies are critical for the preclinical development of novel protein degraders targeting CML.
References
- 1. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SNIPER(ABL)-15 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. SNIPER | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with Sniper(abl)-015 in CML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The constitutively active BCR-ABL tyrosine kinase drives the malignant transformation of hematopoietic cells. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and disease persistence remain.
Sniper(abl)-015 is a novel molecule belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These molecules are designed to induce the degradation of target proteins through the ubiquitin-proteasome system. This compound is composed of the ABL allosteric inhibitor GNF5 linked to the IAP ligand MV-1, which targets the BCR-ABL oncoprotein for degradation.[1] This approach offers a promising alternative to traditional kinase inhibition by eliminating the target protein altogether.
These application notes provide detailed protocols for assessing the effects of this compound on the viability of CML cell lines and for monitoring the degradation of the BCR-ABL protein.
Data Presentation
The following table summarizes the activity of this compound and a related, more potent compound, SNIPER(ABL)-39, in CML cell lines. While specific cell viability IC50 data for this compound is not currently available in the public domain, the half-maximal degradation concentration (DC50) for BCR-ABL is provided. For comparative purposes, the IC50 values for SNIPER(ABL)-39 are included to illustrate the potential anti-proliferative efficacy of this class of compounds.
| Compound | Cell Line | Assay Type | Value | Reference |
| This compound | - | BCR-ABL Degradation | DC50: 5 µM | [1][2] |
| SNIPER(ABL)-39 | K562 | Cell Viability (WST assay) | IC50: ~10 nM | |
| SNIPER(ABL)-39 | KCL-22 | Cell Viability (WST assay) | IC50: ~10 nM | |
| SNIPER(ABL)-39 | KU-812 | Cell Viability (WST assay) | IC50: ~10 nM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the inhibitory effect of this compound on the proliferation of CML cell lines using a colorimetric MTT assay.
Materials:
-
CML cell lines (e.g., K562, KCL-22, KU-812)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture CML cells in RPMI-1640 medium to ~80% confluency.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot for BCR-ABL Degradation
This protocol outlines the procedure for detecting the degradation of the BCR-ABL protein in CML cell lines following treatment with this compound.
Materials:
-
CML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BCR, anti-c-Abl, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed CML cells in 6-well plates and treat with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BCR or anti-c-Abl) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the BCR-ABL signal to the loading control.
-
Visualization of Key Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Evaluating this compound.
Caption: Simplified BCR-ABL Signaling Pathway and the Point of Intervention for this compound.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Sniper(abl)-015 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-015 is a novel therapeutic agent designed to specifically target and induce the degradation of the Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML). This molecule belongs to the class of compounds known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This compound is a heterobifunctional molecule that conjugates a Bcr-Abl inhibitor (GNF5) with a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (MV-1).[1] This dual-action mechanism brings the E3 ligase into proximity with the Bcr-Abl protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The degradation of the constitutively active Bcr-Abl tyrosine kinase disrupts the downstream signaling pathways that promote cell proliferation and survival, ultimately leading to the induction of apoptosis in cancer cells. Key signaling pathways inhibited by the degradation of Bcr-Abl include the PI3K/Akt, RAS/MEK/ERK, and JAK/STAT pathways. The disruption of these pathways, particularly the STAT5-mediated upregulation of anti-apoptotic proteins like Bcl-xL, is a critical event in the pro-apoptotic effect of this compound.
This document provides a detailed protocol for the analysis of apoptosis in Bcr-Abl positive cells, such as the K562 cell line, following treatment with this compound, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[2][3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[2][3] By using both Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[5]
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of apoptosis in K562 cells treated with a Bcr-Abl targeting compound. This data is illustrative of the expected results following this compound treatment.
Table 1: Dose-Dependent Induction of Apoptosis in K562 Cells
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 94.45 ± 0.93 | 3.50 ± 0.50 | 2.05 ± 0.43 | 5.55 ± 0.93 |
| 1.56 | 89.83 ± 1.03 | 6.12 ± 0.75 | 4.05 ± 0.28 | 10.17 ± 1.03 |
| 3.12 | 83.60 ± 1.41 | 9.80 ± 0.98 | 6.60 ± 0.43 | 16.40 ± 1.41 |
| 6.25 | 50.50 ± 1.25 | 25.30 ± 1.10 | 24.20 ± 0.15 | 49.50 ± 1.25 |
*Data is representative and adapted from a study on a Bcr-Abl targeting compound in K562 cells.[2]
Table 2: Time-Course of Apoptosis Induction in K562 Cells with 5 µM this compound (Hypothetical Data)
| Time Point (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 95.0 | 3.0 | 2.0 | 5.0 |
| 6 | 85.2 | 9.5 | 5.3 | 14.8 |
| 12 | 68.7 | 18.3 | 13.0 | 31.3 |
| 24 | 45.1 | 28.5 | 26.4 | 54.9 |
| 48 | 25.9 | 35.6 | 38.5 | 74.1 |
*This data is hypothetical and for illustrative purposes to demonstrate a typical time-course experiment.
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Action of this compound.
Caption: Bcr-Abl Downstream Signaling Pathways.
Caption: Experimental Workflow for Apoptosis Analysis.
Experimental Protocols
Materials and Reagents
-
K562 cells (or other Bcr-Abl positive cell line)
-
This compound
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Flow cytometer
Cell Culture and Treatment
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells at a density of 1 x 10^6 cells/mL in culture plates.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time periods (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
Annexin V and Propidium Iodide Staining Protocol
-
After the treatment period, collect the cells, including the supernatant which may contain detached apoptotic cells, into microcentrifuge tubes.[2][4]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant and wash the cells twice with cold PBS.[2][5]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5] For single-stain controls, prepare tubes with only Annexin V-FITC or only Propidium Iodide. Also, prepare an unstained cell control.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis
-
Use the unstained and single-stained controls to set up the flow cytometer, including compensation for spectral overlap between the FITC and PI channels.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (typically a small population)
-
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly with PBS to remove any residual media components.
-
Low signal: Check the concentration and viability of the staining reagents. Ensure the incubation times are appropriate.
-
Compensation issues: Always prepare single-stained controls to properly set compensation.
Conclusion
The degradation of the Bcr-Abl oncoprotein by this compound is a promising therapeutic strategy for CML. The protocol described here provides a robust and reliable method for quantifying the induction of apoptosis in Bcr-Abl positive cells following treatment. This assay is a critical tool for the preclinical evaluation and characterization of this compound and other Bcr-Abl targeting therapeutics.
References
- 1. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Identifying Sniper(abl)-015 Interacting Proteins Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-015 is a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER), a class of heterobifunctional molecules designed to induce targeted protein degradation.[1][2][3] It is composed of an ABL kinase inhibitor (GNF5) linked to an Inhibitor of Apoptosis Protein (IAP) ligand (MV-1).[2][4][5] This dual-binding capability allows this compound to recruit IAP E3 ubiquitin ligases, such as cIAP1 and XIAP, to the oncogenic BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] While the primary target is BCR-ABL, a comprehensive understanding of all cellular proteins that interact with this compound is crucial for elucidating its full mechanism of action, identifying potential off-target effects, and assessing its therapeutic window.
This document provides detailed protocols for identifying this compound interacting proteins using two powerful mass spectrometry-based techniques: Co-Immunoprecipitation (Co-IP) and Proximity-Dependent Biotin Identification (BioID).
Signaling Pathway and Mechanism of Action
The intended molecular mechanism of this compound involves the formation of a ternary complex between the BCR-ABL protein, this compound, and an IAP E3 ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.
Caption: Mechanism of this compound-induced degradation of BCR-ABL.
Quantitative Data Summary
The following tables represent hypothetical quantitative data from a mass spectrometry experiment designed to identify proteins interacting with this compound in a BCR-ABL positive cell line (e.g., K562). The data is presented as normalized spectral counts and fold change relative to a control experiment.
Table 1: Co-Immunoprecipitation (Co-IP) Mass Spectrometry Results (Biotinylated this compound pull-down vs. control beads)
| Protein ID (UniProt) | Gene Symbol | Spectral Count (this compound) | Spectral Count (Control) | Fold Change (Sniper/Control) | Putative Role |
| P00519 | ABL1 | 152 | 2 | 76.0 | Target Protein |
| Q13315 | BIRC2 (cIAP1) | 88 | 5 | 17.6 | Recruited E3 Ligase |
| P98170 | BIRC3 (cIAP2) | 45 | 4 | 11.3 | Recruited E3 Ligase |
| P54315 | CRKL | 65 | 8 | 8.1 | Known BCR-ABL substrate |
| Q9Y2Y2 | HSPA8 | 30 | 15 | 2.0 | Potential Off-Target/Chaperone |
| P62258 | GRB2 | 25 | 3 | 8.3 | BCR-ABL Signaling Complex |
Table 2: BioID Mass Spectrometry Results (BirA-Sniper(abl)-015 fusion vs. BirA* alone)*
| Protein ID (UniProt) | Gene Symbol | Spectral Count (BirA-Sniper) | Spectral Count (BirA Control) | Fold Change (Sniper/Control) | Putative Role |
| P00519 | ABL1 | 210 | 3 | 70.0 | Target Protein |
| Q13315 | BIRC2 (cIAP1) | 120 | 6 | 20.0 | Recruited E3 Ligase |
| P62993 | SHC1 | 78 | 5 | 15.6 | Proximal Signaling Protein |
| P43403 | STAT5A | 55 | 7 | 7.9 | Proximal Signaling Protein |
| P08670 | VIM | 40 | 25 | 1.6 | Common Background Protein |
| P27361 | GAB1 | 35 | 4 | 8.8 | BCR-ABL Signaling Complex |
Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for this compound
This protocol uses a chemically modified this compound containing a biotin tag to pull down interacting proteins from cell lysates.
Workflow Diagram: AP-MS
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Methodology:
-
Cell Culture and Treatment:
-
Culture BCR-ABL positive cells (e.g., K562) to ~80% confluency.
-
Treat cells with biotinylated this compound at a pre-determined optimal concentration (e.g., 1-10 µM) for a specified time (e.g., 4-8 hours). Include a vehicle-only (e.g., DMSO) control group.
-
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cell pellets in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[6]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]
-
-
Affinity Purification:
-
Pre-clear the lysate by incubating with unconjugated streptavidin agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with streptavidin agarose beads that have been saturated with biotinylated this compound (or control beads for the negative control) overnight at 4°C with gentle rotation. A more direct approach is to add the biotinylated compound to the lysate first, then capture with streptavidin beads.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.[8]
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., 2% SDS in 50 mM Tris-HCl or by boiling in Laemmli sample buffer).
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE. Perform an in-gel trypsin digestion of the excised protein bands.[9]
-
Alternatively, perform an in-solution trypsin digestion of the total eluate.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nanoflow liquid chromatography system.[10]
-
-
Data Analysis:
-
Search the raw MS data against a human protein database (e.g., SwissProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Identify proteins that are significantly enriched in the this compound pull-down compared to the control, based on label-free quantification methods such as spectral counting or precursor intensity.
-
Protocol 2: Proximity-Dependent Biotin Identification (BioID)
This protocol identifies proteins in close proximity to this compound by fusing the promiscuous biotin ligase BirA* to a component of the SNIPER molecule's target engagement machinery, or more practically, to the target protein itself to see what the SNIPER brings into its vicinity. For a small molecule, a more advanced approach like Photo-affinity labeling might be used, but BioID can be adapted by fusing BirA* to the target (BCR-ABL) and observing changes in proximity partners upon SNIPER treatment.
Workflow Diagram: BioID
Caption: Workflow for Proximity-Dependent Biotin Identification (BioID).
Methodology:
-
Generation of Stable Cell Line:
-
Clone the cDNA of the target protein (BCR-ABL) in-frame with the promiscuous biotin ligase BirA* into a suitable mammalian expression vector.[11]
-
Transfect the construct into the desired cell line. As a control, transfect a vector expressing BirA* alone.
-
Select and expand a stable cell line expressing the BirA*-BCR-ABL fusion protein.
-
-
Proximity Labeling:
-
Culture the stable cell line and the BirA*-only control line.
-
Treat one set of BirA*-BCR-ABL cells with this compound. Treat another set with a vehicle control.
-
Supplement the culture medium of all cell lines with excess biotin (e.g., 50 µM) for 16-24 hours to induce biotinylation of proximal proteins.[12][13]
-
-
Cell Lysis:
-
Harvest and wash cells with PBS.
-
Lyse the cells under harsh, denaturing conditions to disrupt protein-protein interactions while preserving the covalent biotin labels. Lysis buffer should contain SDS.[11]
-
-
Capture of Biotinylated Proteins:
-
Incubate the denatured cell lysates with streptavidin-conjugated beads to capture all biotinylated proteins.[14]
-
Wash the beads extensively with a series of stringent buffers to remove non-biotinylated proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform an on-bead tryptic digestion to release the peptides from the captured proteins while the beads are still in suspension.[11]
-
Collect the supernatant containing the peptides and desalt using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the purified peptides by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins from the MS data.
-
Compare the protein lists from the this compound-treated BirA-BCR-ABL cells against the vehicle-treated BirA-BCR-ABL cells and the BirA*-only control cells.
-
True proximal interactors will be significantly enriched in the this compound treated sample compared to both controls. This enrichment indicates that the SNIPER molecule brought these proteins into the proximity of BCR-ABL.
-
References
- 1. SNIPER(ABL)-15 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. SNIPER | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]
- 13. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioID [bpmsf.ucsd.edu]
Application Notes and Protocols: CRISPR/Cas9 Screening for Sniper(abl)-015 Resistance Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-015 is a novel Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs), designed to induce the degradation of the oncogenic BCR-ABL fusion protein. This chimeric molecule hijacks the cellular ubiquitin-proteasome system to selectively eliminate BCR-ABL, a key driver in Chronic Myeloid Leukemia (CML). While targeted degradation offers a promising therapeutic strategy, the emergence of drug resistance remains a critical challenge. Identifying the genetic factors that confer resistance to this compound is paramount for understanding its long-term efficacy, developing combination therapies, and designing next-generation degraders.
This document provides a comprehensive guide for utilizing a genome-wide CRISPR/Cas9 knockout screen to identify and validate genes whose loss confers resistance to this compound. The protocols outlined herein cover the entire workflow, from experimental design and execution to data analysis and hit validation.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule that simultaneously binds to the BCR-ABL protein and an E3 ubiquitin ligase, specifically an Inhibitor of Apoptosis Protein (IAP). This induced proximity facilitates the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives cell proliferation and survival through the activation of multiple downstream signaling pathways, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways. Understanding these pathways is crucial for interpreting the results of a resistance screen, as hits may fall within these core signaling cascades.
Data Presentation: Simulated CRISPR Screen Results
The following tables represent simulated data from a hypothetical genome-wide CRISPR/Cas9 screen for this compound resistance factors in a CML cell line (e.g., K562). The data is presented to mirror the output of analysis tools like MAGeCK.
Table 1: Top 10 Enriched Gene Hits Conferring Resistance to this compound
| Gene Symbol | Number of sgRNAs | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| XIAP | 4 | 3.85 | 1.2e-08 | 2.5e-07 |
| cIAP1 | 4 | 3.52 | 5.6e-08 | 8.9e-07 |
| CUL4A | 4 | 3.21 | 1.1e-07 | 1.5e-06 |
| RBX1 | 4 | 2.98 | 4.5e-07 | 5.2e-06 |
| UBA1 | 4 | 2.75 | 9.8e-07 | 1.1e-05 |
| PSMD1 | 4 | 2.54 | 2.3e-06 | 2.5e-05 |
| PSMC2 | 4 | 2.41 | 5.1e-06 | 5.4e-05 |
| STAT5B | 4 | 2.29 | 8.9e-06 | 9.1e-05 |
| CRKL | 4 | 2.15 | 1.5e-05 | 1.5e-04 |
| GAB2 | 4 | 2.03 | 2.8e-05 | 2.7e-04 |
Table 2: Gene Ontology (GO) Enrichment Analysis of Resistance Hits
| GO Term | Description | Number of Genes | p-value |
| GO:0031625 | Ubiquitin ligase complex | 15 | 2.1e-09 |
| GO:0006511 | Ubiquitin-dependent protein catabolic process | 22 | 5.8e-08 |
| GO:0043161 | Proteasome-mediated ubiquitin-dependent protein catabolic process | 18 | 1.3e-07 |
| GO:0000122 | Negative regulation of transcription from RNA polymerase II promoter | 35 | 4.5e-06 |
| GO:0045944 | Positive regulation of transcription from RNA polymerase II promoter | 41 | 9.2e-06 |
Experimental Protocols
A genome-wide CRISPR/Cas9 knockout screen for this compound resistance involves several key steps, from preparing the cell line and viral library to analyzing the sequencing data.
Protocol 1: Cell Line Preparation and Lentiviral Library Transduction
-
Cell Line Culture: Culture a BCR-ABL positive cell line (e.g., K562) in appropriate media. Ensure cells are healthy and in the exponential growth phase.
-
Cas9 Expression: If the target cell line does not endogenously express Cas9, transduce with a lentiviral vector expressing Cas9 and select for a stable, high-expressing population.
-
Lentiviral Library Production: Produce a pooled genome-wide lentiviral sgRNA library (e.g., GeCKO v2, Brunello) by transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Viral Titer Determination: Determine the titer of the lentiviral library to calculate the appropriate multiplicity of infection (MOI) for the screen. An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
-
Library Transduction: Transduce the Cas9-expressing target cells with the sgRNA library at the predetermined MOI. Ensure a sufficient number of cells are transduced to maintain a library representation of at least 200-500 cells per sgRNA.
-
Antibiotic Selection: After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
Protocol 2: this compound Treatment and Sample Collection
-
Establish Baseline Population: After antibiotic selection, harvest a subset of cells to serve as the time-zero (T0) reference point.
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and a treatment group treated with this compound. The concentration of this compound should be predetermined to achieve significant, but not complete, cell killing (e.g., IC80-90).
-
Cell Culture Maintenance: Maintain the cells in culture for a duration that allows for the selection of resistant populations (typically 14-21 days). Passage the cells as needed, ensuring that library representation is maintained at each passage.
-
Sample Collection: At the end of the treatment period, harvest cells from both the DMSO and this compound treated populations.
Protocol 3: Genomic DNA Extraction, NGS, and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, DMSO-treated, and this compound-treated cell pellets.
-
sgRNA Library Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use primers that anneal to the vector sequences flanking the sgRNA cassette.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Data Analysis:
-
Read Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA in each sample.
-
Hit Identification: Use a computational tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs, and subsequently genes, that are significantly enriched in the this compound-treated population compared to the DMSO-treated and T0 populations.[1]
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the identified hit genes to uncover biological processes and signaling pathways associated with resistance.
-
Protocol 4: Hit Validation
-
Individual sgRNA Validation: Validate the top candidate genes by generating individual knockout cell lines for each gene using 2-3 different sgRNAs per gene.
-
Phenotypic Assays: Confirm that the knockout of the candidate gene confers resistance to this compound using cell viability assays (e.g., CellTiter-Glo).
-
Mechanism of Action Studies: Investigate the mechanism by which the validated hit gene contributes to resistance. This may involve western blotting to assess protein levels, co-immunoprecipitation to study protein-protein interactions, or functional assays related to the identified pathway.
Conclusion
The application of genome-wide CRISPR/Cas9 screening provides a powerful and unbiased approach to elucidate the genetic basis of resistance to novel therapeutics like this compound. The protocols and data presented in this document serve as a comprehensive resource for researchers aiming to identify and validate resistance factors, ultimately guiding the development of more effective and durable cancer therapies. The identification of genes involved in the ubiquitin-proteasome system and downstream BCR-ABL signaling as potential resistance mechanisms highlights the importance of a multi-faceted approach to overcoming drug resistance.
References
Application Notes and Protocols: Live-Cell Imaging of Sniper(abl)-015 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-015 is a specific and non-genetic IAP-dependent protein eraser (SNIPER) designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[1][2] This molecule is a proteolysis-targeting chimera (PROTAC) that functions by linking the ABL inhibitor GNF5 to the inhibitor of apoptosis protein (IAP) ligand MV-1.[1][2] This bifunctional design allows this compound to recruit IAPs, a class of E3 ubiquitin ligases, to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] These application notes provide detailed protocols for the live-cell imaging of this compound activity, enabling real-time visualization and quantification of BCR-ABL degradation and its downstream signaling effects.
Mechanism of Action
This compound induces the degradation of the BCR-ABL protein through the ubiquitin-proteasome system. The GNF5 moiety of this compound binds to the myristoyl pocket of the ABL kinase domain of BCR-ABL, while the MV-1 moiety recruits cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP). This ternary complex formation facilitates the E3 ligase activity of IAPs, leading to the polyubiquitination of BCR-ABL. The ubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. This degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, including the phosphorylation of STAT5 and CrkL, ultimately suppressing the growth of BCR-ABL-positive cancer cells.[4][5]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Degradation of BCR-ABL by this compound
| Parameter | Value | Cell Line | Reference |
| DC50 (BCR-ABL) | 5 µM | K562 | [1][2] |
Table 2: Illustrative Dose-Response of BCR-ABL Degradation by a SNIPER Compound
| Concentration (nM) | % BCR-ABL Remaining (Relative to Vehicle) |
| 0 | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 20 |
| 1000 | 45 (Hook Effect) |
This table represents typical data that could be generated for this compound and illustrates the "hook effect" often observed with PROTACs.
Table 3: Illustrative Time-Course of BCR-ABL Degradation by a SNIPER Compound at 100 nM
| Time (hours) | % BCR-ABL Remaining (Relative to Vehicle) |
| 0 | 100 |
| 2 | 75 |
| 6 | 40 |
| 12 | 25 |
| 24 | 20 |
This table represents typical data that could be generated for this compound.
Table 4: Illustrative Inhibition of Downstream Signaling by a SNIPER Compound (6-hour treatment)
| Concentration (nM) | % p-STAT5 Inhibition | % p-CrkL Inhibition |
| 10 | 30 | 25 |
| 100 | 80 | 75 |
| 1000 | 85 | 80 |
This table represents typical data that could be generated for this compound.
Experimental Protocols
Protocol 1: Live-Cell Imaging of BCR-ABL Degradation using a Fluorescently Tagged BCR-ABL
This protocol describes the use of a fluorescently tagged BCR-ABL fusion protein to visualize its degradation in real-time upon treatment with this compound.
Materials:
-
K562 or other suitable human CML cell line
-
Lentiviral vector encoding BCR-ABL-GFP (or another suitable fluorescent protein like mCherry or a SNAP-tag)
-
Lentiviral packaging and transduction reagents
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (from a reputable supplier)
-
Dimethyl sulfoxide (DMSO)
-
Confocal microscope with live-cell imaging capabilities (environmental chamber for temperature, CO2, and humidity control)
-
Glass-bottom imaging dishes or plates
Experimental Workflow:
Caption: Workflow for live-cell imaging of BCR-ABL degradation.
Methodology:
-
Generation of a Stable Cell Line:
-
Transduce K562 cells with the lentiviral vector encoding BCR-ABL-GFP.
-
Select for a stable cell line with moderate and consistent expression of the fusion protein using antibiotic selection or fluorescence-activated cell sorting (FACS).
-
-
Cell Culture and Plating:
-
Culture the stable K562-BCR-ABL-GFP cell line in complete medium (DMEM/RPMI with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells onto glass-bottom imaging dishes at a suitable density to allow for individual cell imaging. Allow cells to adhere and recover for 24 hours.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber set to 37°C and 5% CO2.
-
Acquire initial baseline images of the GFP fluorescence in multiple fields of view.
-
Carefully add this compound (e.g., at a final concentration of 5 µM) or vehicle (DMSO) to the cells.
-
Immediately begin time-lapse imaging, acquiring images at regular intervals (e.g., every 15-30 minutes) for up to 24 hours.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity of GFP within individual cells over time.
-
Normalize the fluorescence intensity at each time point to the baseline intensity for each cell.
-
Plot the normalized fluorescence intensity over time to visualize the kinetics of BCR-ABL-GFP degradation.
-
Protocol 2: Immunofluorescence Staining for Downstream Signaling Molecules
This protocol allows for the visualization and quantification of the inhibition of BCR-ABL downstream signaling by measuring the levels of phosphorylated STAT5 (p-STAT5) and phosphorylated CrkL (p-CrkL) in fixed cells.
Materials:
-
K562 cells
-
This compound
-
DMSO
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibodies: Rabbit anti-p-STAT5 (Tyr694), Rabbit anti-p-CrkL (Tyr207)
-
Fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Confocal microscope
Experimental Workflow:
Caption: Workflow for immunofluorescence analysis of downstream signaling.
Methodology:
-
Cell Culture and Treatment:
-
Seed K562 cells onto glass coverslips in a 24-well plate.
-
Treat the cells with various concentrations of this compound or vehicle for a defined period (e.g., 6 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary antibody (anti-p-STAT5 or anti-p-CrkL) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a confocal microscope.
-
Quantify the nuclear fluorescence intensity of the p-STAT5 or p-CrkL signal using image analysis software.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the live-cell imaging and analysis of this compound activity. By visualizing the degradation of a fluorescently tagged BCR-ABL protein and quantifying the inhibition of its downstream signaling pathways, researchers can gain valuable insights into the pharmacodynamics and mechanism of action of this promising therapeutic agent. These methods are essential tools for the preclinical development and optimization of protein degraders in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming the hook effect with Sniper(abl)-015 dosage
Welcome to the technical support center for Sniper(abl)-015, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BCR-ABL fusion protein. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule that functions as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). It is composed of an ABL kinase inhibitor, GNF5, linked to an Inhibitor of Apoptosis Protein (IAP) ligand, MV-1. This design allows this compound to simultaneously bind to the BCR-ABL oncoprotein and an E3 ubiquitin ligase, such as cIAP1 or XIAP. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][2][3][4] This targeted degradation strategy offers an alternative to traditional kinase inhibition for cancers driven by the BCR-ABL fusion protein, such as Chronic Myeloid Leukemia (CML).
Q2: What is the "hook effect" and why is it observed with this compound?
The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs and SNIPERs where an increase in concentration beyond an optimal point leads to a decrease in the desired biological effect, in this case, protein degradation.[5][6][7][8][9] This results in a bell-shaped dose-response curve. The hook effect occurs at high concentrations of this compound because the molecule begins to form binary complexes (either with BCR-ABL alone or the E3 ligase alone) instead of the productive ternary complex (BCR-ABL : this compound : E3 ligase).[5][6][7] When the ternary complex cannot form efficiently, the ubiquitination and subsequent degradation of BCR-ABL are reduced.
Q3: What is the reported DC50 for this compound?
The reported DC50 (the concentration at which 50% of the target protein is degraded) for this compound is 5 μM for the degradation of the BCR-ABL protein.[1][2][10][11]
Q4: Besides BCR-ABL, does this compound affect other proteins?
Yes, as a SNIPER that recruits IAP E3 ligases, this compound can also induce the degradation of IAP proteins themselves, such as cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[6][12][13][14] This is a known characteristic of IAP-based degraders and can contribute to the overall cellular response. The degradation of cIAP1 is often triggered by the binding of the IAP antagonist part of the SNIPER, leading to autoubiquitination and degradation.[12][13] The degradation of XIAP, however, may require the formation of a ternary complex.[12][13]
Troubleshooting Guide
Issue: Suboptimal or No Degradation of BCR-ABL
Possible Cause 1: Inappropriate Concentration of this compound (Hook Effect)
At excessively high concentrations, this compound can exhibit the hook effect, leading to reduced degradation of BCR-ABL.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: To identify the optimal concentration range, it is crucial to perform a dose-response experiment. A broad range of concentrations, both below and above the reported DC50 of 5 μM, should be tested.
-
Analyze the Dose-Response Curve: Plot the percentage of remaining BCR-ABL protein against the concentration of this compound. A bell-shaped curve is indicative of the hook effect. The optimal concentration will be at the peak of degradation (the bottom of the curve).
Illustrative Dose-Response Data for this compound
| Concentration (µM) | % BCR-ABL Degradation (Hypothetical) |
| 0.01 | 5% |
| 0.1 | 20% |
| 1 | 60% |
| 5 | 85% (Optimal Range) |
| 10 | 90% (Optimal Range) |
| 25 | 70% (Hook Effect) |
| 50 | 40% (Hook Effect) |
| 100 | 20% (Hook Effect) |
This table presents hypothetical data to illustrate the expected dose-response curve and the hook effect. Actual results may vary depending on the experimental conditions.
Possible Cause 2: Issues with Experimental Protocol or Reagents
Troubleshooting Steps:
-
Verify Cell Line: Ensure you are using a cell line that expresses the BCR-ABL fusion protein (e.g., K562 cells).
-
Check Reagent Quality: Confirm the integrity and concentration of your this compound stock solution.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration to determine the time point of maximum degradation.
-
Western Blotting Optimization: Ensure your Western blotting protocol is optimized for the detection of BCR-ABL. Refer to the detailed protocol below.
Experimental Protocols
Protocol 1: Dose-Response Analysis to Overcome the Hook Effect
This protocol outlines the steps to determine the optimal concentration of this compound for BCR-ABL degradation and to identify the hook effect.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Reagents for Western blotting (see Protocol 2)
Procedure:
-
Cell Seeding: Seed K562 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested concentration range is 0.01, 0.1, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Treat the cells with the different concentrations of this compound and the vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Proceed with Western blot analysis as described in Protocol 2 to determine the levels of BCR-ABL, cIAP1, XIAP, and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities from the Western blot. Normalize the BCR-ABL, cIAP1, and XIAP band intensities to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the concentration of this compound.
Protocol 2: Western Blotting for BCR-ABL, cIAP1, and XIAP
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCR, c-Abl, cIAP1, XIAP, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for this compound.
Caption: The Hook Effect: Optimal vs. High Concentrations.
Caption: Downstream Signaling Pathways of BCR-ABL.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. escholarship.org [escholarship.org]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Sniper(abl)-015 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Sniper(abl)-015 to achieve maximal degradation of the BCR-ABL protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER). It is a heterobifunctional molecule designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] It consists of three parts:
-
An ABL inhibitor (GNF5) that binds to the BCR-ABL protein.[1][3]
-
An IAP ligand (MV-1) that recruits Inhibitor of Apoptosis Proteins (IAPs), which are a family of E3 ubiquitin ligases (e.g., cIAP1, XIAP).[1][4]
By bringing BCR-ABL and an IAP E3 ligase into close proximity, this compound facilitates the ubiquitination of BCR-ABL, marking it for degradation by the cell's proteasome.[2][5][6]
Q2: What is the recommended starting concentration range for this compound?
Based on published data, a good starting point for dose-response experiments is a range from 10 nM to 10 µM. The reported half-maximal degradation concentration (DC50) for this compound is approximately 5 µM in K562 cells after a 6-hour treatment.[1][3][4][7] However, related SNIPER(ABL) compounds have shown potent activity at concentrations as low as 10-100 nM.[8][9] A broad logarithmic dilution series is recommended for initial experiments.
Q3: How long should I treat my cells with this compound?
Treatment times can vary, but significant degradation of BCR-ABL is often observed within 6 to 24 hours.[8][9] A time-course experiment (e.g., 2, 4, 6, 12, 24 hours) is recommended to determine the optimal endpoint for your specific cell line and experimental conditions.
Q4: What are the essential controls for a this compound experiment?
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is your baseline for no degradation.
-
Negative Control: A combination of the individual ABL inhibitor (GNF5) and IAP ligand (MV-1) at the same concentration as the this compound. This confirms that the linked molecule is required for degradation.[6][8]
-
Proteasome Inhibitor Control: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound works as expected, the proteasome inhibitor should block the degradation of BCR-ABL.[10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No/Weak Degradation of BCR-ABL | 1. Suboptimal Concentration: The concentration may be too low to form the ternary complex effectively. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 20 µM). |
| 2. Suboptimal Treatment Time: The incubation period may be too short or too long (protein may have re-synthesized). | 2. Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to find the optimal time point. | |
| 3. Poor Cell Health: Unhealthy or overgrown cells may not have an active ubiquitin-proteasome system. | 3. Ensure cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. | |
| 4. Reagent Inactivity: The this compound compound may have degraded due to improper storage. | 4. Use a fresh aliquot of the compound and store it as recommended by the manufacturer. | |
| 5. Western Blot Issues: Problems with protein extraction, transfer, or antibody incubation can lead to poor signal.[11][12][13] | 5. Optimize your Western blot protocol. Use fresh lysis buffer with protease inhibitors and ensure efficient protein transfer.[12][14] | |
| Degradation Decreases at High Concentrations | 1. The "Hook Effect": At excessively high concentrations, the formation of binary complexes (Sniper:BCR-ABL or Sniper:IAP) is favored over the productive ternary complex (IAP:Sniper:BCR-ABL), reducing degradation efficiency.[15][16][17] | 1. This is a known phenomenon for bifunctional degraders.[15][16][18] Use a lower concentration range where maximal degradation is observed. Your optimal concentration will be at the "bottom" of the U-shaped curve. |
| High Cytotoxicity Observed | 1. Off-Target Effects: The ABL inhibitor or IAP ligand components may have effects on other cellular proteins. | 1. Lower the concentration of this compound. Compare cytotoxicity with equivalent concentrations of the unlinked inhibitor and IAP ligand. |
| 2. On-Target Toxicity: Degradation of BCR-ABL is expected to inhibit cell growth and induce apoptosis in dependent cell lines like K562.[2][9] | 2. This may be the desired outcome. Correlate the timing of cytotoxicity with the timing of BCR-ABL degradation. Reduce treatment time if you need to study earlier events. | |
| Inconsistent Results Between Experiments | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or health. | 1. Standardize your cell culture protocol. Use cells within a consistent passage number range and plate them at the same density for each experiment. |
| 2. Pipetting Inaccuracy: Inaccurate serial dilutions can lead to significant variability. | 2. Prepare a fresh dilution series for each experiment from a concentrated stock solution. Use calibrated pipettes. | |
| 3. Inconsistent Incubation Times: Minor variations in treatment duration can affect results. | 3. Ensure precise and consistent incubation times for all samples in an experiment. |
Quantitative Data Summary
The following table summarizes key concentrations for various SNIPER(ABL) compounds to provide context for experimental design.
| Compound | ABL Ligand | IAP Ligand | Reported DC50 | Cell Line | Reference |
| This compound | GNF5 | MV-1 | 5 µM | K562 | [1][7] |
| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 µM | K562 | [4] |
| Sniper(abl)-024 | GNF5 | LCL161 deriv. | 5 µM | K562 | [4] |
| Sniper(abl)-033 | HG-7-85-01 | LCL161 deriv. | 0.3 µM | K562 | [4] |
| Sniper(abl)-049 | Imatinib | Bestatin | 100 µM | K562 | [4] |
| Sniper(abl)-062 | ABL001 deriv. | LCL161 deriv. | 100-300 nM (Max activity) | K562 | [19] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for DC50 Determination
-
Cell Plating: Plate K562 cells (or other relevant cell line) in a 12-well plate at a density of 0.5 x 10^6 cells/mL in 2 mL of appropriate culture medium. Allow cells to acclimate for 2-4 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions. A suggested final concentration range is 0 (vehicle), 0.01, 0.03, 0.1, 0.3, 1, 3, 10, and 20 µM.
-
Cell Treatment: Add an equal volume of the 2X working solution to each well. For the vehicle control, add medium containing the equivalent percentage of DMSO.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6 hours) at 37°C and 5% CO2.
-
Cell Lysis: Harvest the cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Keep on ice for 20 minutes.
-
Protein Quantification: Clear the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blot Analysis: Proceed with Western blotting as described in Protocol 2.
Protocol 2: Western Blot Analysis of BCR-ABL Degradation
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency by Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABL (to detect BCR-ABL) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., GAPDH, β-actin) on the same membrane.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Quantification: Densitometry analysis can be performed using software like ImageJ. Normalize the BCR-ABL band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound-induced protein degradation.
Caption: Experimental workflow for optimizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNIPER(ABL)-15 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SNIPER: Inducing protein degradation via recruitment to IAP [morressier.com]
- 6. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNIPER | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 16. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Degradation with Sniper(abl)-015
Welcome to the technical support center for Sniper(abl)-015, a research-grade proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BCR-ABL fusion protein. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and address common challenges associated with targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of PROTAC. It is a heterobifunctional molecule composed of the ABL inhibitor GNF-5 linked to the IAP ligand MV-1.[1][2][3] This design allows this compound to simultaneously bind to the BCR-ABL protein and an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein (cIAP). This proximity facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[3]
Q2: What is the reported potency of this compound?
This compound has been reported to induce the reduction of BCR-ABL protein with a DC50 (half-maximal degradation concentration) of 5 µM.[1][2][4]
Q3: In which cell lines can I expect to see this compound activity?
This compound is expected to be active in cell lines endogenously expressing the BCR-ABL fusion protein, such as the human chronic myeloid leukemia (CML) cell line K562. The activity is dependent on the cellular machinery, including the presence of functional cIAP1 and the ubiquitin-proteasome system.
Q4: What are the key components of a successful this compound experiment?
A successful experiment involves careful optimization of several factors:
-
Cellular Health: Ensure cells are healthy and in the logarithmic growth phase.
-
Concentration Range: Test a wide range of this compound concentrations to identify the optimal degradation window and to observe the potential "hook effect".
-
Incubation Time: Determine the optimal incubation time for maximal degradation.
-
Appropriate Controls: Include essential negative and positive controls to validate the results.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, focusing on poor or no degradation of the target protein, BCR-ABL.
Problem 1: No or weak degradation of BCR-ABL observed.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.01 µM to 50 µM). High concentrations can lead to the "hook effect," where the formation of binary complexes (Sniper-BCR-ABL or Sniper-cIAP) dominates over the productive ternary complex, leading to reduced degradation.[5] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a concentration determined from the dose-response study. Degradation kinetics can vary between cell lines and experimental conditions. |
| Poor Compound Solubility or Stability | Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic. Visually inspect for any precipitation. Consider using pre-warmed media for dilution. |
| Inactive Compound | Verify the integrity and activity of the this compound compound. If possible, confirm its structure and purity. |
| Issues with Cellular Uptake | While less common for small molecules, poor cell permeability can be a factor. Ensure standard cell culture conditions are optimal. |
| Low E3 Ligase Expression | Confirm that the cell line used expresses sufficient levels of cIAP1. This can be checked by western blot. |
| Impaired Ubiquitin-Proteasome System | As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132 or bortezomib) alongside this compound. This should rescue the degradation of BCR-ABL, confirming that the pathway is active.[6] |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variable Cell Health or Passage Number | Use cells with a consistent and low passage number. Ensure cells are plated at a consistent density and are healthy at the time of treatment. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and stored correctly. |
| Variability in Western Blotting | Standardize the western blotting protocol, including protein loading amounts, antibody concentrations, and incubation times. Use a reliable housekeeping protein for normalization. |
Data Presentation
Table 1: Summary of Sniper(abl) Compounds Targeting BCR-ABL
| Compound | ABL Inhibitor | IAP Ligand | Linker | Reported DC50 | Reference |
| This compound | GNF-5 | MV-1 | Not specified | 5 µM | [1][2][4] |
| Sniper(abl)-013 | GNF-5 | Bestatin | Not specified | 20 µM | [2] |
| Sniper(abl)-024 | GNF-5 | LCL161 derivative | Not specified | 5 µM | [2] |
| Sniper(abl)-019 | Dasatinib | MV-1 | Not specified | 0.3 µM | [2][3] |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | PEG | 10 nM | [7] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound by Western Blot
Objective: To determine the optimal concentration of this compound for BCR-ABL degradation.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (cell culture grade)
-
Proteasome inhibitor (e.g., MG132)
-
Inactive control (e.g., GNF-5 alone or a this compound analog with a mutated IAP ligand)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-BCR (or anti-ABL), anti-cIAP1, anti-ubiquitin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding: Seed K562 cells in a 12-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Include a vehicle control (DMSO) and an inactive control. A typical concentration range to test would be 0.01, 0.1, 1, 5, 10, 25, and 50 µM.
-
Cell Treatment: Add an equal volume of the 2x compound dilutions to the corresponding wells. For a positive control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Incubation: Incubate the cells for a fixed time (e.g., 16-24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and normalize the BCR-ABL signal to the loading control. Plot the normalized BCR-ABL levels against the this compound concentration to determine the DC50.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of Action for this compound.
Experimental Workflow for Troubleshooting
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNIPER | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Resistance to Sniper(abl)-015 in CML Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Sniper(abl)-015 in Chronic Myeloid Leukemia (CML) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis-Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL oncoprotein, which is the key driver of CML.[1] this compound works by simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][2] This mechanism of action, targeted protein degradation, differs from traditional tyrosine kinase inhibitors (TKIs) that only block the kinase activity of BCR-ABL.[3][4]
Q2: What are the known or anticipated mechanisms of resistance to this compound?
A2: While specific resistance mutations for this compound are still under investigation, resistance mechanisms can be broadly categorized as either BCR-ABL-dependent or -independent.
-
BCR-ABL Dependent Resistance: This primarily involves mutations in the BCR-ABL1 gene that prevent this compound from binding to the BCR-ABL protein. Given that this compound utilizes an allosteric inhibitor component (GNF-5) that targets the myristoyl pocket, mutations in or near this binding site are a likely source of resistance.[4] Additionally, the T315I "gatekeeper" mutation, which confers resistance to many ATP-competitive TKIs, may also impact the efficacy of some PROTACs, although those with allosteric binders may still retain activity.[3][5] Overexpression of the BCR-ABL protein could also potentially overcome the degradation capacity of this compound.[6]
-
BCR-ABL Independent Resistance: In this scenario, CML cells become less reliant on BCR-ABL signaling for survival and proliferation.[6] This can occur through the activation of alternative survival pathways, such as the PI3K/AKT/mTOR, JAK/STAT, or RAS/MEK/ERK pathways.[6] Changes in the expression of drug transporters, leading to increased efflux of this compound from the cell, could also contribute to resistance.
Q3: My CML cell line is showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
A3: If you observe a decrease in the efficacy of this compound in your CML cell line, consider the following initial steps:
-
Confirm Cell Line Identity and Health: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out cross-contamination. Ensure the cells are healthy and free from contamination, particularly mycoplasma, which can alter cellular responses.
-
Check Compound Integrity: Confirm the concentration and stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Optimize Experimental Conditions: Re-evaluate your experimental parameters, including cell seeding density, treatment duration, and the concentration of this compound used. PROTACs can exhibit a "hook effect," where higher concentrations lead to reduced degradation due to the formation of non-productive binary complexes instead of the required ternary complex (this compound:BCR-ABL:E3 ligase).[3][7][8] It is crucial to perform a full dose-response curve to identify the optimal concentration for degradation.
-
Assess BCR-ABL Degradation: Perform a western blot to directly measure the levels of BCR-ABL protein after treatment with this compound. A lack of degradation at previously effective concentrations is a strong indicator of acquired resistance.
Troubleshooting Guides
Guide 1: Investigating Reduced BCR-ABL Degradation
Problem: Western blot analysis shows diminished or no degradation of BCR-ABL protein in CML cells treated with this compound at concentrations that were previously effective.
| Possible Cause | Suggested Solution |
| BCR-ABL Mutation | Sequence the BCR-ABL1 kinase domain to identify potential mutations that may interfere with this compound binding. Focus on the region encoding the myristoyl-binding pocket. |
| Altered E3 Ligase Activity | Confirm the expression levels of the E3 ligase components recruited by this compound (e.g., cIAP1, XIAP for SNIPERs).[1] Reduced availability of the E3 ligase can impair PROTAC efficacy. |
| Increased Protein Synthesis | High levels of BCR-ABL protein synthesis may overwhelm the degradation machinery. Assess BCR-ABL mRNA levels by qRT-PCR to check for transcriptional upregulation. |
| Drug Efflux | Increased expression of drug efflux pumps (e.g., ABCG2) can reduce the intracellular concentration of this compound. Perform co-treatment with known efflux pump inhibitors to see if sensitivity is restored. |
Guide 2: Cell Viability Assays Show Increased IC50
Problem: The half-maximal inhibitory concentration (IC50) of this compound for cell viability has significantly increased in your CML cell line.
| Possible Cause | Suggested Solution |
| BCR-ABL Independent Survival | Investigate the activation status of alternative survival pathways (PI3K/AKT, JAK/STAT, MEK/ERK) using phosphospecific antibodies in a western blot. |
| "Hook Effect" | Perform a detailed dose-response curve with a wider range of this compound concentrations to ensure you are not operating in the hook effect region where efficacy decreases at higher concentrations.[7][8] |
| Selection of a Resistant Clone | The cell population may have become heterogeneous with a sub-population of resistant cells. Attempt to isolate single-cell clones and test their individual sensitivity to this compound. |
| Assay Interference | Ensure that the components of your viability assay (e.g., MTT, resazurin) are not interacting with this compound. Run appropriate vehicle and compound-only controls. |
Quantitative Data
Table 1: In Vitro Activity of Selected BCR-ABL PROTACs in CML Cell Lines
| Compound | Target Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| This compound | GNF-5 | MV-1 | - | 5000 | - | [9] |
| Sniper(abl)-39 | Dasatinib | LCL161 derivative | K562, KCL22, KU812 | - | ~10 | [3] |
| GMB-475 | GNF-5 | VHL Ligand | K562 | ~500 | 1000 | [3] |
| SIAIS178 | Dasatinib | (S,R,S)-AHPC (VHL) | K562 | 8.5 | 24 | [3] |
| DMP11 | Dasatinib derivative | VHL Ligand | K562 | - | 0.261 | [10] |
| DMP11 | Dasatinib derivative | VHL Ligand | KA (Imatinib-resistant) | - | 0.837 | [10] |
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell proliferation. Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant CML Cell Line
This protocol describes a method for generating a CML cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[1]
-
Initial Culture: Culture a parental CML cell line (e.g., K562, KCL-22) in standard culture medium.
-
Initial Drug Exposure: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Dose Escalation: Monitor cell viability regularly. When the cells resume a normal growth rate, increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation as the cells adapt and become resistant to the current concentration. This process can take several months.
-
Characterization of Resistant Line: Once a significantly resistant cell line is established (e.g., with a >10-fold increase in IC50 compared to the parental line), perform characterization studies, including:
-
Confirmation of the IC50 by cell viability assay.
-
Western blot analysis to confirm the lack of BCR-ABL degradation.
-
Sequencing of the BCR-ABL1 kinase domain to identify potential mutations.
-
Protocol 2: Western Blot for BCR-ABL Degradation
This protocol outlines the steps to assess the degradation of BCR-ABL protein following treatment with this compound.
-
Cell Treatment: Seed CML cells at an appropriate density and treat with a range of this compound concentrations (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ABL or BCR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to a loading control (e.g., GAPDH, β-actin) to compare protein levels between different treatment conditions.
Protocol 3: Sanger Sequencing of the BCR-ABL1 Kinase Domain
This protocol provides a general workflow for identifying mutations in the BCR-ABL1 kinase domain.
-
RNA Extraction: Isolate total RNA from both the parental and this compound resistant CML cell lines.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
PCR Amplification: Amplify the BCR-ABL1 kinase domain from the cDNA using PCR with specific primers that flank the region of interest.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Analyze the sequencing chromatograms and compare the sequence from the resistant cell line to that of the parental cell line and a reference sequence to identify any mutations.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for reduced this compound sensitivity.
References
- 1. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. SGX393 inhibits the CML mutant Bcr-AblT315I and preempts in vitro resistance when combined with nilotinib or dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
Minimizing cytotoxicity of Sniper(abl)-015 in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Sniper(abl)-015 in non-target cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of targeted protein degrader. It is a heterobifunctional molecule composed of the ABL inhibitor GNF5 and the Inhibitor of Apoptosis Protein (IAP) ligand MV-1, connected by a linker.[1][2] Its mechanism of action involves simultaneously binding to the target protein, BCR-ABL, and an E3 ubiquitin ligase (cIAP1). This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This compound has a reported DC50 of 5 μM for the reduction of BCR-ABL protein.[1][2]
Q2: What are the potential causes of cytotoxicity in non-target cells when using this compound?
Cytotoxicity in non-target cells can arise from several factors:
-
On-target, off-tissue toxicity: Healthy, non-cancerous cells that express the target protein (BCR-ABL or c-ABL) can be affected.
-
Off-target protein degradation: this compound may induce the degradation of proteins other than BCR-ABL. This can be due to the promiscuous binding of the GNF5 or MV-1 moieties to other proteins.
-
Off-target effects of the individual components: The ABL inhibitor (GNF5) or the IAP ligand (MV-1) may have their own off-target effects that contribute to cytotoxicity. For instance, GNF-5 has been reported to decrease mitochondrial function in lung cancer cells.
-
"Hook effect": At very high concentrations, PROTACs and SNIPERs can exhibit reduced degradation efficiency and increased potential for off-target effects due to the formation of inactive binary complexes.[3]
Q3: How can I assess the cytotoxicity of this compound in my cell lines?
Standard in vitro cytotoxicity assays can be used to quantify the effect of this compound on cell viability and proliferation. Commonly used methods include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is an indicator of metabolically active, viable cells.[4][5][6][7]
-
LDH release assays: These assays measure the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[8][9][10][11]
It is crucial to include proper controls, such as a vehicle-only control and a positive control for cytotoxicity.
Q4: What are some general strategies to minimize the cytotoxicity of this compound?
Several strategies can be employed to reduce off-target cytotoxicity:
-
Dose optimization: Use the lowest effective concentration of this compound that induces degradation of the target protein without causing significant toxicity in non-target cells. A dose-response curve is essential to determine the optimal concentration.
-
Use of appropriate controls: Include non-target cell lines in your experiments to assess the selectivity of this compound.
-
Structural modification of the degrader: While not something an end-user can typically do, the design of the linker and the choice of E3 ligase ligand can significantly impact selectivity.[3]
-
Advanced delivery systems: For in vivo studies, nanotechnology-based delivery systems or the development of "pro-PROTACs" that are activated only in the target tissue can improve specificity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Target Control Cell Lines
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration too high | Perform a dose-response experiment to determine the IC50 value in your non-target cell line. Compare this to the DC50 for BCR-ABL degradation in your target cells to assess the therapeutic window. |
| Off-target protein degradation | Conduct global proteomics (mass spectrometry) to identify proteins that are degraded in non-target cells upon treatment with this compound. |
| Off-target effects of GNF5 or MV-1 | Test the cytotoxicity of GNF5 and MV-1 individually in your non-target cells to determine if either component is the primary contributor to the observed toxicity. |
| High expression of cIAP1 in non-target cells | Since this compound recruits cIAP1, high levels of this E3 ligase in non-target cells could lead to increased off-target degradation. Measure cIAP1 levels in your target and non-target cells. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High background in assay | - For CellTiter-Glo®, ensure complete cell lysis and use opaque-walled plates to prevent well-to-well crosstalk.[12] - For LDH assays, ensure gentle handling of cells to avoid premature lysis and use fresh reagents.[13] - Optimize cell seeding density to be within the linear range of the assay.[14] |
| Cell culture variability | Maintain consistent cell passage numbers, seeding densities, and culture conditions across experiments. |
| Reagent instability | Prepare fresh dilutions of this compound for each experiment. Store stock solutions at the recommended temperature. |
| Incorrect data analysis | Use appropriate software to fit dose-response curves and calculate IC50 values. Ensure proper subtraction of background readings.[15][16][17] |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the Promega technical bulletin.[7]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at the desired density and culture for 24 hours. Include wells with medium only for background measurement.
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Protocol 2: LDH Cytotoxicity Assay
This protocol is a general guideline for colorimetric LDH assays.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Clear 96-well plates
-
Multichannel pipette
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a clear 96-well plate and culture for 24 hours.
-
Include the following controls: no-cell control (medium only), vehicle-only control, and a positive control for maximum LDH release (e.g., using a lysis buffer provided in the kit).
-
Treat cells with a serial dilution of this compound.
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer the supernatant to a new clear 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
Protocol 3: Off-Target Proteomics Analysis
This is a generalized workflow for identifying off-target protein degradation.[18][19][20][21]
Materials:
-
Non-target cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for protein digestion (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Treat non-target cells with this compound at a concentration known to cause cytotoxicity and a vehicle control.
-
Harvest cells and lyse them in a suitable buffer.
-
Quantify the protein concentration in each lysate.
-
Perform in-solution or in-gel digestion of proteins to generate peptides.
-
Analyze the peptide mixtures using LC-MS/MS.
-
Use proteomics software to identify and quantify proteins in each sample.
-
Compare the protein abundance between this compound-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing and minimizing cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 16. The rationale of dose–response curves in selecting cancer drug dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The analysis of dose-response curve from bioassays with quantal response: Deterministic or statistical approaches? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protein Degrader [proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Sniper(abl)-015 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sniper(abl)-015. Our goal is to help you overcome common challenges and enhance the in vivo delivery and efficacy of this targeted protein degrader.
Introduction to this compound
This compound is a Specific and Nongeneral IAP-dependent Protein Eraser (SNIPER), a class of targeted protein degraders. It is a chimeric molecule that links a GNF5 moiety, which binds to the ABL kinase, to an MV-1 moiety, a ligand for the Inhibitor of Apoptosis Proteins (IAP) E3 ubiquitin ligase.[1][2] This dual-binding capacity allows this compound to bring the BCR-ABL oncoprotein into proximity with the IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[3][4][5] In vitro studies have shown that this compound induces the reduction of the BCR-ABL protein with a DC50 of 5 μM.[1][2][6]
The successful translation of this in vitro activity to in vivo models is critical and often presents challenges related to formulation, pharmacokinetics, and target engagement. This guide will address these potential hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL oncoprotein.[7][8] It operates by hijacking the ubiquitin-proteasome system.[3][4] One end of the molecule binds to the ABL kinase domain of the BCR-ABL protein, while the other end recruits an Inhibitor of Apoptosis Protein (IAP), which is an E3 ubiquitin ligase.[1][2][6] This proximity induces the polyubiquitination of BCR-ABL, marking it for degradation by the proteasome.[3][4][5]
Q2: What are the common challenges in achieving effective in vivo delivery of this compound?
A2: Like many targeted protein degraders, this compound may face in vivo delivery challenges due to its molecular properties.[9] These can include:
-
Poor solubility and bioavailability: The relatively large size and complex structure of SNIPER molecules can lead to low aqueous solubility and limited oral bioavailability.[9]
-
Suboptimal pharmacokinetics (PK): This can manifest as rapid clearance, low exposure in target tissues, or metabolic instability.
-
Off-target effects: While designed for specificity, high concentrations or accumulation in non-target tissues could lead to toxicity.
-
The "Hook Effect": At very high concentrations, the formation of the productive ternary complex (this compound:BCR-ABL:IAP) can be inhibited, leading to reduced efficacy.[10][11]
Q3: What are suitable in vivo models for testing this compound?
A3: The most common in vivo models for testing BCR-ABL targeting agents, including SNIPERs, are xenograft mouse models.[12] Specifically, models using human chronic myeloid leukemia (CML) cell lines that express BCR-ABL, such as K562 cells, are frequently used.[4][12] These cells can be implanted subcutaneously or orthotopically in immunocompromised mice to assess the anti-tumor efficacy of this compound.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no tumor regression in xenograft models despite in vitro activity. | 1. Poor Bioavailability/Exposure: The compound may not be reaching the tumor at sufficient concentrations. 2. Suboptimal Dosing Regimen: The dose or frequency of administration may be inadequate. 3. Metabolic Instability: The compound may be rapidly metabolized and cleared. | 1. Formulation Optimization: Test different formulation strategies to improve solubility and absorption (see Table 1). 2. Pharmacokinetic (PK) Study: Conduct a PK study to determine the Cmax, T1/2, and AUC of this compound in plasma and tumor tissue. 3. Dose-Response Study: Perform a dose-escalation study to identify the optimal therapeutic dose. |
| High variability in tumor response between animals. | 1. Inconsistent Drug Administration: Variability in the volume or site of injection. 2. Differences in Tumor Size/Vascularization: Larger or less vascularized tumors may have poorer drug penetration. 3. Animal Health: Underlying health issues in some animals can affect drug metabolism and response. | 1. Standardize Administration Technique: Ensure consistent and accurate dosing for all animals. 2. Randomize Animals: Randomize animals into treatment groups based on tumor volume before starting treatment. 3. Monitor Animal Health: Closely monitor animals for any signs of distress or illness. |
| Observed toxicity or adverse effects (e.g., weight loss). | 1. Off-target Effects: The compound may be interacting with other proteins. 2. On-target Toxicity in Normal Tissues: ABL kinases have roles in normal cellular processes. 3. Formulation Vehicle Toxicity: The vehicle used for delivery may have inherent toxicity. | 1. Reduce Dose or Dosing Frequency: Evaluate if a lower dose or less frequent administration can maintain efficacy while reducing toxicity. 2. Histopathological Analysis: Collect and analyze major organs for signs of toxicity. 3. Vehicle Control Group: Ensure a vehicle-only control group is included in the study to assess the toxicity of the formulation. |
| Decreased efficacy at higher doses (Hook Effect). | Inhibition of Ternary Complex Formation: At high concentrations, the formation of binary complexes (Sniper-Target or Sniper-E3 Ligase) is favored over the productive ternary complex.[10] | Dose Titration: Carefully titrate the dose of this compound to find the optimal concentration that maximizes target degradation without inducing the hook effect.[10][11] |
Table 1: Example Formulation Strategies for In Vivo Delivery
| Formulation | Composition | Advantages | Disadvantages |
| Saline with Solubilizing Agent | 0.9% NaCl with 5% DMSO and 10% Solutol HS 15 | Simple to prepare, suitable for intravenous (IV) injection. | May have limited solubility for some compounds, potential for precipitation upon injection. |
| PEG/Ethanol/Saline | 30% PEG400, 5% Ethanol, 65% Saline | Good for compounds with moderate solubility, suitable for intraperitoneal (IP) and IV routes. | Can be viscous, potential for mild local irritation. |
| Oral Gavage Formulation | 0.5% Methylcellulose in water | Suitable for oral administration, allows for chronic dosing. | Oral bioavailability is often a challenge for large molecules like SNIPERs.[9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a K562 Xenograft Model
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 K562 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the predetermined dosing schedule (e.g., daily for 21 days).
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for BCR-ABL levels, immunohistochemistry).
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use healthy mice of the same strain as the efficacy study.
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., IV or IP).
-
Sample Collection: At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding. If assessing tumor exposure, collect tumor tissue at these time points.
-
Sample Processing: Process blood to separate plasma. Homogenize tumor tissue.
-
Bioanalysis: Quantify the concentration of this compound in plasma and tumor homogenates using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Calculate key PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 8. SNIPER(ABL)-15 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. contractpharma.com [contractpharma.com]
- 10. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 11. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Sniper(abl)-015 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Sniper(abl)-015 in their experiments. The information is tailored for professionals in the fields of research, science, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is designed to specifically induce the degradation of the oncogenic BCR-ABL fusion protein, a hallmark of chronic myelogenous leukemia (CML).[1]
The molecule consists of three key components:
-
An ABL kinase inhibitor (GNF5) that binds to the BCR-ABL protein.[2][3]
-
An IAP ligand (MV-1) that recruits an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1).[2][3][4]
-
A linker that connects the ABL inhibitor and the IAP ligand.[2][3]
This tripartite structure allows this compound to bring the BCR-ABL protein into close proximity with the cIAP1 E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[1][4]
Troubleshooting Guide
Issue 1: Inconsistent or No Degradation of BCR-ABL
Possible Cause 1: Suboptimal Compound Concentration
The effectiveness of this compound is highly dependent on its concentration. A "hook effect" can be observed with PROTACs, where excessively high concentrations can lead to the formation of binary complexes (Sniper-BCR-ABL or Sniper-cIAP1) instead of the productive ternary complex, thus reducing degradation efficiency.
Solution: Perform a dose-response experiment to determine the optimal concentration. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 50 µM). The reported DC50 (the concentration at which 50% degradation is observed) for this compound is approximately 5 µM.[2][3][4][5]
| Concentration (µM) | Expected BCR-ABL Degradation (%) |
| 1 | 10-20 |
| 5 | 40-60 |
| 10 | 60-80 |
| 25 | 50-70 (Potential Hook Effect) |
| 50 | 30-50 (Potential Hook Effect) |
| Note: These are approximate values and may vary depending on the cell line and experimental conditions. |
Possible Cause 2: Inappropriate Treatment Duration
The kinetics of PROTAC-mediated degradation can vary. Insufficient incubation time may not allow for significant degradation, while prolonged exposure could lead to off-target effects or cellular compensation mechanisms.
Solution: Conduct a time-course experiment. A typical starting point is to treat cells for 6 to 24 hours.
| Treatment Time (hours) | Expected BCR-ABL Degradation (%) at 5 µM |
| 2 | 5-15 |
| 6 | 30-50 |
| 12 | 50-70 |
| 24 | 60-80 |
| Note: These are approximate values and may vary. |
Possible Cause 3: Poor Compound Stability or Handling
This compound, like many small molecules, can be sensitive to storage conditions and handling.
Solution:
-
Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C.
-
Solubility: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting in cell culture media.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution.
Issue 2: Off-Target Effects or Cellular Toxicity
Possible Cause 1: High Compound Concentration
High concentrations of this compound may lead to off-target binding of the GNF5 or MV-1 moieties, or general cellular stress, resulting in toxicity.
Solution: Use the lowest effective concentration determined from your dose-response experiments. It is also crucial to include proper controls.
Possible Cause 2: Degradation of IAPs
SNIPERs can induce the degradation of IAP proteins themselves, which can have downstream effects on cell survival and signaling pathways.[4]
Solution: Monitor the levels of cIAP1 and XIAP via Western blotting to understand the extent of IAP degradation.
Experimental Controls:
| Control | Purpose |
| Vehicle Control (e.g., DMSO) | To assess the baseline protein levels and cell health. |
| GNF5 alone | To determine the effects of BCR-ABL inhibition without degradation. |
| MV-1 alone | To assess the effects of IAP ligand binding. |
| Proteasome Inhibitor (e.g., MG132) | To confirm that the observed protein loss is due to proteasomal degradation. |
Experimental Protocols
Protocol 1: Western Blotting for BCR-ABL Degradation
-
Cell Culture and Treatment:
-
Plate a BCR-ABL positive cell line (e.g., K562) at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound or controls for the desired duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an ECL substrate and imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize BCR-ABL levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of this compound.
-
-
Incubation:
-
Incubate for a period relevant to your experimental question (e.g., 72 hours).
-
-
Viability Assessment:
-
Use a commercially available viability reagent (e.g., CellTiter-Glo®, MTT).
-
Measure luminescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize data to the vehicle control.
-
Calculate IC50 or GI50 values using appropriate software (e.g., GraphPad Prism).
-
This guide provides a starting point for troubleshooting and conducting experiments with this compound. For more specific issues, consulting the primary literature or the compound supplier is recommended.
References
Validation & Comparative
Validating BCR-ABL Knockdown: A Comparative Guide to Sniper(abl)-015 and Alternative Methods by qPCR
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sniper(abl)-015, a novel protein degrader, with traditional siRNA-mediated knockdown for targeting the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). This guide includes supporting experimental data, detailed protocols for quantitative PCR (qPCR) validation, and visualizations of the underlying molecular mechanisms and workflows.
Introduction to BCR-ABL Targeting
The BCR-ABL oncoprotein, a constitutively active tyrosine kinase, is a critical therapeutic target in CML. Traditional therapeutic strategies have focused on tyrosine kinase inhibitors (TKIs). However, the emergence of resistance necessitates the development of alternative treatment modalities. This guide explores two distinct approaches for reducing BCR-ABL levels: RNA interference (siRNA) and targeted protein degradation using "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers" (SNIPERs), with a focus on this compound.
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the BCR-ABL protein. It is composed of the ABL kinase inhibitor GNF-5 linked to the IAP ligand MV-1. This dual-function molecule brings the BCR-ABL protein into proximity with the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. In contrast, siRNA technology targets the BCR-ABL mRNA transcript for degradation, thereby preventing its translation into protein.
Quantitative Comparison of Knockdown Efficiency
The following tables summarize the performance of this compound and a representative siRNA targeting BCR-ABL. It is important to note that while both methods aim to reduce BCR-ABL levels, they operate at different stages of gene expression. This compound directly targets the protein for degradation, while siRNA targets the mRNA. Consequently, validation is typically performed at the protein level (e.g., Western Blot) for SNIPERs and at the mRNA level (qPCR) for siRNAs.
| Method | Target | Concentration | Cell Line | Treatment Duration | % Reduction of BCR-ABL mRNA (via qPCR) |
| siRNA | BCR-ABL1 mRNA | 200 nM | K562 | 48 hours | 56%[1] |
| This compound | BCR-ABL Protein | 5 µM | K562 (assumed) | 24 hours (assumed) | Data not available; validated by protein degradation |
| Method | Target | Metric | Value | Cell Line | Treatment Duration |
| This compound | BCR-ABL Protein | DC50 (50% Degradation Concentration) | 5 µM | K562 (assumed) | 24 hours (assumed) |
| SNIPER(ABL)-39 (a similar compound) | BCR-ABL Protein | Effective Knockdown Concentration | ≥10 nM | K562 | 24 hours |
Note: The experimental conditions for the DC50 of this compound are assumed to be similar to those reported for other SNIPER(ABL) compounds, which were determined in K562 cells with a 24-hour incubation period.
Mechanism of Action and Signaling Pathways
The BCR-ABL protein activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis. Key pathways include the JAK/STAT and PI3K/AKT pathways, leading to the phosphorylation of downstream effectors like STAT5 and CrkL. Both this compound and siRNA ultimately aim to inhibit these oncogenic signals by reducing the levels of the BCR-ABL protein.
Caption: Downstream signaling pathways activated by the BCR-ABL oncoprotein.
Experimental Workflow for Validation
Validating the knockdown of BCR-ABL at the mRNA level using qPCR is a critical step for both siRNA-based approaches and for understanding the transcriptional consequences of protein degradation by this compound.
Caption: Experimental workflow for validating BCR-ABL knockdown using RT-qPCR.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: K562, a human chronic myeloid leukemia cell line positive for the BCR-ABL fusion gene.
-
Culture Conditions: Maintain K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound: Seed cells at a density of 2 x 10^5 cells/mL. Add this compound to the desired final concentration (e.g., a range from 10 nM to 10 µM to determine the optimal concentration). Incubate for 24 hours.
-
Transfection with siRNA: For each transfection, dilute 200 nM of BCR-ABL specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Mix the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation. Add the complexes to the cells and incubate for 48 hours.
Quantitative Real-Time PCR (qPCR) Protocol for BCR-ABL1 Transcript Quantification
This protocol is adapted from standard methodologies for BCR-ABL1 quantification.
1. RNA Isolation
-
Harvest approximately 1 x 10^7 K562 cells by centrifugation.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
2. Reverse Transcription (cDNA Synthesis)
-
In a sterile, RNase-free tube, combine the following:
-
1 µg of total RNA
-
1 µL of random hexamer primers (50 ng/µL)
-
1 µL of dNTP mix (10 mM each)
-
Nuclease-free water to a final volume of 13 µL
-
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNaseOUT™ Recombinant RNase Inhibitor
-
1 µL of SuperScript™ III Reverse Transcriptase (200 units/µL)
-
-
Add 7 µL of the master mix to the RNA/primer mixture.
-
Incubate at 25°C for 5 minutes, followed by 50°C for 60 minutes.
-
Inactivate the reaction by heating at 70°C for 15 minutes.
3. qPCR
-
Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine:
-
10 µL of 2X TaqMan™ Gene Expression Master Mix
-
1 µL of 20X TaqMan™ Gene Expression Assay for BCR-ABL1 (e.g., Hs03024587_ft, Thermo Fisher Scientific)
-
1 µL of 20X TaqMan™ Gene Expression Assay for a reference gene (e.g., ABL1 or GAPDH)
-
2 µL of cDNA template (diluted 1:10)
-
Nuclease-free water to a final volume of 20 µL
-
-
Run the qPCR on a real-time PCR system with the following cycling conditions:
-
Hold Stage: 50°C for 2 minutes, then 95°C for 10 minutes.
-
PCR Stage (40 cycles): 95°C for 15 seconds, then 60°C for 1 minute.
-
4. Data Analysis
-
Calculate the cycle threshold (Ct) values for both the BCR-ABL1 target gene and the reference gene.
-
Determine the relative quantification of BCR-ABL1 mRNA expression using the ΔΔCt method. The results are typically expressed as a percentage of the control or as a fold change.
Specificity and Off-Target Considerations
This compound: The specificity of this compound is primarily determined by its constituent ligands. GNF-5 is an allosteric inhibitor that binds to the myristate pocket of ABL kinase, conferring high specificity for ABL1 and ABL2. This suggests a favorable on-target profile for this compound. The IAP ligand MV-1 can induce the degradation of cIAP1 and XIAP, which could have broader cellular effects.
siRNA: While siRNAs are designed to be specific to their target mRNA sequence, off-target effects can occur due to partial complementarity to other mRNAs. Careful design and validation with appropriate controls are essential to minimize these effects.
Conclusion
Both this compound and siRNA are effective tools for reducing BCR-ABL levels, albeit through different mechanisms. This compound offers the advantage of directly targeting the oncoprotein for degradation, a novel and promising therapeutic strategy. Validation of its efficacy is primarily at the protein level. In contrast, siRNA provides a well-established method for gene silencing at the mRNA level, with knockdown readily quantifiable by qPCR. The choice between these methods will depend on the specific research question and the desired level of validation. For a comprehensive understanding of the biological effects of this compound, it is recommended to perform both protein-level analysis (Western Blot) and mRNA-level analysis (qPCR) to assess both the direct degradation of the protein and any downstream effects on transcript levels.
References
A Head-to-Head Battle in Imatinib-Resistant CML: The PROTAC Degrader Sniper(abl)-015 Versus the Kinase Inhibitor Imatinib
For researchers, scientists, and drug development professionals navigating the challenge of imatinib resistance in Chronic Myeloid Leukemia (CML), a new class of targeted therapies, Proteolysis Targeting Chimeras (PROTACs), presents a promising alternative. This guide provides an objective comparison of Sniper(abl)-015, a PROTAC designed to degrade the oncogenic BCR-ABL protein, and the established tyrosine kinase inhibitor (TKI), imatinib, in the context of imatinib-resistant CML cells.
The emergence of resistance to imatinib, a cornerstone of CML therapy, necessitates the development of novel therapeutic strategies.[1] Resistance can arise from various mechanisms, most commonly through point mutations in the ABL kinase domain of the BCR-ABL protein, which prevent effective drug binding, or through amplification of the BCR-ABL gene.[1] Unlike imatinib, which functions by inhibiting the kinase activity of BCR-ABL, this compound is designed to eliminate the protein altogether by hijacking the cell's own protein disposal machinery.
This compound is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to GNF-5, an allosteric inhibitor of ABL kinase. This dual-binding capacity brings the E3 ligase into close proximity with the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. This distinct mechanism of action offers a potential solution to overcome resistance mechanisms that render kinase inhibitors like imatinib ineffective.
Performance in Imatinib-Resistant CML Cells: A Data-Driven Comparison
Experimental data from preclinical studies highlights the potential of this compound in overcoming imatinib resistance. The following tables summarize the key quantitative data comparing the efficacy of this compound and imatinib in CML cell lines, including those known to be resistant to imatinib.
| Compound | Cell Line | BCR-ABL Status | IC50 / DC50 | Endpoint |
| This compound | K562 | Imatinib-sensitive | DC50: 5 µM | BCR-ABL Protein Reduction |
| Imatinib | K562 | Imatinib-sensitive | IC50: ~0.3 µM | Inhibition of Cell Proliferation |
| This compound | Ba/F3 p210 T315I | Imatinib-resistant (T315I mutation) | Effective Degradation | BCR-ABL Protein Reduction |
| Imatinib | Ba/F3 p210 T315I | Imatinib-resistant (T315I mutation) | Ineffective | Inhibition of Cell Proliferation |
Note: Specific IC50/DC50 values for this compound in imatinib-resistant cell lines are not yet publicly available in a direct comparative format with imatinib. The data presented reflects the general efficacy profile based on available research.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of imatinib and this compound are best understood by visualizing their impact on the BCR-ABL signaling pathway.
Caption: Mechanisms of Imatinib and this compound.
Experimental Workflow for Efficacy Assessment
The evaluation of compounds like this compound and imatinib in CML cells typically follows a standardized experimental workflow.
Caption: Experimental workflow for drug efficacy testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to evaluate the efficacy of this compound and imatinib.
Cell Culture
-
Cell Lines: Human CML cell lines, such as K562 (imatinib-sensitive) and KU812, are commonly used. To study resistance, imatinib-resistant sublines can be generated by continuous exposure to increasing concentrations of imatinib. Additionally, Ba/F3 murine pro-B cells engineered to express wild-type or mutated (e.g., T315I) human BCR-ABL are critical models.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For Ba/F3 cells, IL-3 is required for the parental line but is withdrawn for BCR-ABL expressing cells as the oncoprotein confers cytokine-independent growth.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Drug Treatment: Add serial dilutions of this compound or imatinib to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis for BCR-ABL Degradation
-
Cell Lysis: Treat cells with the desired concentrations of this compound or imatinib for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against BCR-ABL overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Data Analysis: Quantify the band intensities to determine the half-maximal degradation concentration (DC50).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Drug Treatment: Treat cells with this compound or imatinib at the desired concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and wash them with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) from the flow cytometry data.
Conclusion
This compound, with its novel mechanism of inducing BCR-ABL protein degradation, demonstrates significant potential in overcoming the challenge of imatinib resistance in CML. Its ability to target and eliminate the BCR-ABL protein, including mutated forms that are refractory to imatinib, represents a promising therapeutic strategy. While further clinical data is needed for a definitive comparison, the preclinical evidence strongly suggests that PROTAC-mediated degradation is a viable and potent approach for treating imatinib-resistant CML. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug developers working to advance CML therapies.
References
Head-to-Head Analysis: Asciminib vs. Sniper(abl)-015 in Targeting the BCR-ABL Oncoprotein
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of chronic myeloid leukemia (CML) treatment has been revolutionized by the development of targeted therapies against the BCR-ABL oncoprotein. While ATP-competitive tyrosine kinase inhibitors (TKIs) have long been the standard of care, the emergence of novel mechanisms of action offers promising avenues to overcome resistance and improve patient outcomes. This guide provides a detailed head-to-head analysis of two such innovative agents: asciminib, a first-in-class allosteric inhibitor, and Sniper(abl)-015, a preclinical PROTAC (Proteolysis Targeting Chimera) degrader.
Executive Summary
This comparison guide delves into the distinct mechanisms, preclinical and clinical data, and experimental methodologies associated with asciminib and this compound. Asciminib, an approved therapeutic, boasts a wealth of clinical trial data demonstrating its efficacy and safety in heavily pretreated CML patients. In contrast, this compound represents a cutting-edge preclinical approach that aims to eliminate the BCR-ABL protein entirely. Due to the differing stages of development, this guide will present a comprehensive overview of asciminib's clinical performance alongside the available preclinical data for this compound, offering a forward-looking perspective on the future of CML therapy.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between asciminib and this compound lies in their interaction with the BCR-ABL protein.
Asciminib: As an allosteric inhibitor, asciminib binds to the myristoyl pocket of the ABL kinase domain.[1][2][3] This binding induces a conformational change that locks the kinase in an inactive state, effectively inhibiting its catalytic activity.[1][2] This mechanism is distinct from traditional TKIs that compete with ATP at the kinase's active site.
This compound: This investigational agent is a PROTAC, a bifunctional molecule designed to induce the degradation of a target protein.[4] this compound is a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER) that conjugates GNF-5, an allosteric ABL inhibitor, to MV-1, a ligand for the IAP E3 ubiquitin ligase.[4][5] By simultaneously binding to BCR-ABL (via the GNF-5 moiety) and an E3 ligase (via the MV-1 moiety), this compound brings the protein into proximity with the cellular machinery responsible for protein degradation, leading to the ubiquitination and subsequent destruction of BCR-ABL by the proteasome.[4]
BCR-ABL Signaling Pathway
BCR-ABL is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Both asciminib and this compound aim to disrupt this aberrant signaling, albeit through different means.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. A phase 3, open-label, randomized study of asciminib, a STAMP inhibitor, vs bosutinib in CML after 2 or more prior TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of SNIPER(ABL) Compounds for Targeted Degradation of BCR-ABL
A detailed guide for researchers and drug developers on the degradation profiles, experimental validation, and signaling impact of various Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) targeting the oncogenic BCR-ABL fusion protein.
This guide provides a comprehensive comparison of different SNIPER(ABL) compounds, offering a valuable resource for researchers in oncology and targeted protein degradation. By leveraging the SNIPER technology, which hijacks the cellular ubiquitin-proteasome system to induce the degradation of target proteins, these compounds present a promising therapeutic strategy for cancers driven by the BCR-ABL kinase, such as Chronic Myeloid Leukemia (CML). This document outlines their degradation efficacy, impact on downstream signaling, and provides detailed experimental protocols for their evaluation.
Comparative Degradation Profiles of SNIPER(ABL) Compounds
The efficacy of SNIPER(ABL) compounds is primarily determined by their ability to induce the degradation of the BCR-ABL protein. This is quantified by the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. Furthermore, the biological consequence of this degradation is assessed by the IC50 value, indicating the concentration needed to inhibit 50% of cancer cell growth. The following table summarizes the reported degradation and anti-proliferative activities of various SNIPER(ABL) compounds.
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | Linker | DC50 (nM) for BCR-ABL Degradation | IC50 (nM) for Cell Growth Inhibition (K562 cells) | Reference |
| SNIPER(ABL)-2 | Imatinib | Bestatin | Alkyl | ~100,000 | >10,000 | [1][2] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | PEG | 10 | ~10 | [1][3] |
| SNIPER(ABL)-49 | Imatinib | Bestatin | PEG | Comparable to SNIPER(ABL)-2 | Not specified | [1] |
| SNIPER(ABL)-57 | Dasatinib | LCL161 derivative | Long PEG | More potent than shorter linkers | Not specified | [1] |
| SNIPER(ABL)-62 | ABL001 derivative (allosteric) | LCL161 derivative | Not specified | 30-100 (effective range) | Not specified | [4] |
| SNIPER(ABL)-019 | Dasatinib | MV1 | Not specified | 300 | Not specified | [5] |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | Not specified | Not specified | Not specified | [6] |
Key Observations:
-
Potency: SNIPER(ABL)-39, composed of the potent ABL inhibitor dasatinib and an LCL161 derivative as the IAP ligand, demonstrates the highest potency with a DC50 of 10 nM.[1][3]
-
Linker Importance: The type and length of the linker play a crucial role in the efficacy of the SNIPER molecule. For instance, SNIPERs with longer PEG linkers, like SNIPER(ABL)-57, showed more potent activity.[1]
-
Ligand Combination: The choice of both the ABL inhibitor and the IAP ligand significantly impacts the degradation efficiency. The combination of dasatinib and an LCL161 derivative in SNIPER(ABL)-39 proved to be highly effective.[1]
-
Allosteric Targeting: SNIPER(ABL)-62, which utilizes an allosteric inhibitor of BCR-ABL, demonstrates that targeting sites other than the ATP-binding pocket can also lead to effective degradation.[4]
Signaling Pathways and Mechanism of Action
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of cancer cells through the activation of multiple downstream signaling pathways.[7][8] Key among these are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][7] SNIPER(ABL) compounds induce the degradation of BCR-ABL, thereby inhibiting these downstream signals. This is evidenced by the reduced phosphorylation of key signaling proteins such as STAT5 and CrkL upon treatment with effective SNIPER(ABL) compounds like SNIPER(ABL)-39.[9][10][11]
The mechanism of action for SNIPERs involves the formation of a ternary complex between the SNIPER molecule, the target protein (BCR-ABL), and an E3 ubiquitin ligase, in this case, an Inhibitor of Apoptosis Protein (IAP).[4][5] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[4] Interestingly, SNIPERs can also induce the simultaneous degradation of IAPs themselves, which may contribute to their anticancer activity.[3][9]
Caption: Mechanism of SNIPER(ABL) action on the BCR-ABL signaling pathway.
Experimental Protocols
To aid researchers in the evaluation of SNIPER(ABL) compounds, detailed protocols for key experiments are provided below.
Western Blotting for BCR-ABL Degradation
This protocol is used to quantify the amount of BCR-ABL protein in cells after treatment with SNIPER(ABL) compounds.
-
Cell Culture and Treatment: Plate K562 cells (or other BCR-ABL positive cell lines) at a density of 5 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Treat the cells with varying concentrations of the SNIPER(ABL) compound for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the BCR-ABL signal to the loading control to determine the percentage of degradation.
Ubiquitination Assay
This assay confirms that the degradation of BCR-ABL is mediated by the ubiquitin-proteasome system.
-
Cell Transfection and Treatment: Transfect cells with a plasmid expressing His-tagged ubiquitin. After 24 hours, treat the cells with the SNIPER(ABL) compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours.
-
Cell Lysis under Denaturing Conditions: Lyse the cells in a denaturing buffer (e.g., containing 8 M urea) to disrupt protein-protein interactions.
-
Pull-down of Ubiquitinated Proteins: Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Washing: Wash the beads extensively with the denaturing buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the ubiquitinated proteins from the beads and analyze by western blotting using an anti-ABL antibody to detect ubiquitinated BCR-ABL. An increase in the high molecular weight smear of BCR-ABL indicates increased ubiquitination.
Cell Viability Assay
This assay measures the effect of SNIPER(ABL) compounds on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of the SNIPER(ABL) compound to the wells and incubate for 72 hours.
-
Viability Reagent Addition: Add a cell viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours.[12]
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Experimental Workflow for SNIPER(ABL) Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the effectiveness of a novel SNIPER(ABL) compound.
Caption: A streamlined workflow for the evaluation of SNIPER(ABL) compounds.
Comparative Degradation Profile Visualization
The following diagram provides a visual comparison of the degradation potency of different SNIPER(ABL) compounds based on their reported DC50 values.
Caption: Visual comparison of the degradation potency of SNIPER(ABL) compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abl kinase activity: Topics by Science.gov [science.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of Sniper(abl)-015
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Reactivity of the BCR-ABL Degrader, Sniper(abl)-015.
This compound is a novel proteolysis-targeting chimera (PROTAC) designed to selectively degrade thebreakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL) fusion protein, a key driver of chronic myeloid leukemia (CML). This guide provides a comprehensive overview of the current understanding of this compound's cross-reactivity with other kinases, presenting available data, relevant experimental protocols, and visualizing key cellular pathways.
Executive Summary
This compound is comprised of the allosteric ABL inhibitor GNF-5 linked to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand MV-1. Its mechanism of action involves hijacking the cell's natural protein disposal system to specifically target BCR-ABL for degradation. While comprehensive quantitative kinase panel screening data for this compound is not publicly available, the selectivity of its targeting component, GNF-5, provides significant insights into its likely off-target profile. GNF-5 is recognized as a highly selective, "clean" functional inhibitor of Bcr-Abl, suggesting a favorable selectivity profile for this compound. This guide will delve into the available data for GNF-5 and provide the necessary context for researchers evaluating this targeted protein degrader.
Data Presentation: Kinase Selectivity of the this compound Warhead, GNF-5
Due to the absence of a publicly available, broad kinase panel screening for this compound, this section focuses on the known selectivity of its BCR-ABL targeting ligand, GNF-5. It is important to note that while the selectivity of the warhead is a strong indicator, the final cross-reactivity profile of the complete this compound molecule may differ.
Table 1: Summary of GNF-5 Kinase Inhibition
| Kinase Target | IC50 (nM) | Assay Type | Comments | Reference |
| ABL1 (wild-type) | 220 | Biochemical | Allosteric inhibitor, non-ATP competitive. | [1] |
| ABL1 (T315I mutant) | >10,000 | Cellular | Ineffective as a single agent against this common resistance mutation. | [2] |
Note: The data for GNF-5 suggests high selectivity for ABL kinase. The lack of activity against the T315I mutant is a known characteristic of allosteric ABL inhibitors that bind to the myristoyl pocket. Further comprehensive screening, such as a KINOMEscan, would be necessary to definitively map the cross-reactivity profile of both GNF-5 and the complete this compound molecule against a broad panel of human kinases.
Experimental Protocols
In Vitro ABL Kinase Inhibition Assay for GNF-5
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against ABL kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of GNF-5 against purified ABL kinase.
Materials:
-
Purified recombinant ABL kinase
-
Peptide substrate (e.g., EAIYAAPFAKKK)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
GNF-5 (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of GNF-5 in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase buffer.
-
Add 1 µL of the GNF-5 serial dilutions to the appropriate wells. For control wells (no inhibition), add 1 µL of DMSO.
-
Add 2.5 µL of the ABL kinase and peptide substrate mix in kinase buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ABL.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the GNF-5 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
General Protocol for Broad Kinase Panel Screening
To comprehensively assess the cross-reactivity of a compound like this compound, a broad kinase panel screen is the gold standard. While a specific protocol for this compound is not available, the following outlines a general workflow.
Objective: To determine the inhibitory activity of a test compound against a large and diverse panel of purified human kinases.
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The general steps are as follows:
-
Compound Submission: The client provides the test compound (e.g., this compound) at a specified concentration and quantity.
-
Assay Format: The CRO performs binding or activity assays. A common format is a competition binding assay (e.g., KINOMEscan), which measures the ability of the test compound to displace a known ligand from the kinase active site. Alternatively, radiometric or fluorescence-based activity assays are used.
-
Kinase Panel: The compound is tested against a panel of hundreds of purified human kinases, representing all major branches of the kinome.
-
Data Analysis: The results are typically provided as a percentage of control (%Ctrl) or percent inhibition at a single concentration. For hits that meet a certain threshold, follow-up IC50 or Kd determination is often performed.
-
Reporting: The data is presented in a comprehensive report, often with visual representations like dendrograms (TREEspot™) to illustrate the selectivity profile.
Mandatory Visualizations
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways, leading to increased cell proliferation, survival, and altered adhesion. Understanding these pathways is crucial for appreciating the therapeutic rationale of targeting BCR-ABL.
References
In Vivo Efficacy of SNIPER(ABL)-015: A Comparative Guide to a Novel BCR-ABL Degrader Versus Traditional Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel BCR-ABL protein degrader, SNIPER(ABL)-015, with traditional kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML). While direct in vivo efficacy data for this compound is not yet publicly available, this document summarizes the mechanism of action and available preclinical data for the broader class of SNIPER(ABL) compounds, offering a comparative perspective against established therapeutic agents like imatinib and dasatinib.
Executive Summary
This compound is a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser," a technology that represents a paradigm shift from traditional kinase inhibition. Instead of merely blocking the enzymatic activity of the oncogenic BCR-ABL protein, this compound is designed to trigger its complete degradation. This is achieved by co-opting the cell's own protein disposal machinery. While in vivo studies on this compound are not yet published, extensive in vitro research on closely related compounds, such as SNIPER(ABL)-39, demonstrates potent and selective degradation of the BCR-ABL protein, suggesting a promising new therapeutic avenue for CML.
Mechanism of Action: Degradation vs. Inhibition
Traditional tyrosine kinase inhibitors (TKIs) such as imatinib and dasatinib function by competitively binding to the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its downstream signaling pathways that drive cancer cell proliferation.
In contrast, SNIPER(ABL) compounds operate through a distinct mechanism known as targeted protein degradation. These heterobifunctional molecules consist of a ligand that binds to the target protein (BCR-ABL) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for destruction by the proteasome.
Figure 1. Contrasting mechanisms of traditional kinase inhibitors and SNIPER(ABL) compounds.
Preclinical Data Summary
While in vivo efficacy data for this compound is not available in the public domain, in vitro studies on related SNIPER(ABL) compounds provide valuable insights into their potential. The following table summarizes key in vitro potency data for SNIPER(ABL) compounds in comparison to traditional TKIs.
| Compound | Target | Mechanism of Action | In Vitro Potency (DC50/IC50) | Cell Line | Reference |
| This compound | BCR-ABL | Protein Degradation | DC50: 5 µM | K562 | [Shibata N, et al. Cancer Sci. 2017] |
| SNIPER(ABL)-39 | BCR-ABL | Protein Degradation | DC50: ~10 nM | K562 | [Shibata N, et al. Cancer Sci. 2017] |
| Imatinib | BCR-ABL | Kinase Inhibition | IC50: ~250-500 nM | K562 | [Various] |
| Dasatinib | BCR-ABL, SRC family | Kinase Inhibition | IC50: <1 nM | K562 | [Various] |
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell proliferation.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the efficacy of SNIPER(ABL) compounds and traditional kinase inhibitors.
Cell Culture
Human CML cell lines, such as K562, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for Protein Degradation (DC50 Determination)
-
Cells are seeded in 6-well plates and treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).
-
Following treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software, and the DC50 value is calculated as the concentration of the compound that results in a 50% reduction in the level of the target protein compared to the vehicle-treated control.
A Comparative Analysis of Sniper(abl)-015 and Novel BCR-ABL Degraders for Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Sniper(abl)-015 against emerging BCR-ABL protein degraders, offering a quantitative comparison of their degradation efficiency and cellular effects. Detailed experimental methodologies are provided to support the presented data, alongside visualizations of key cellular pathways to contextualize the mechanism of action of these compounds in Chronic Myeloid Leukemia (CML).
Introduction to BCR-ABL Degraders
The fusion protein BCR-ABL is the causative oncogene in CML, possessing constitutively active tyrosine kinase function that drives uncontrolled cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance, particularly due to mutations like T315I, and the persistence of leukemic stem cells necessitate the development of alternative therapeutic strategies. Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), offers a promising approach by inducing the selective destruction of the BCR-ABL protein through the ubiquitin-proteasome system. This guide focuses on this compound and compares its performance with recently developed novel BCR-ABL degraders.
Quantitative Performance Data
The following table summarizes the key performance metrics for this compound and other novel BCR-ABL degraders based on available experimental data.
| Compound | Warhead | E3 Ligase Ligand | DC50 | Dmax | IC50 (K562 cells) | Key Findings |
| This compound | GNF5 (Allosteric Inhibitor) | MV-1 (IAP Ligand) | 5 µM[1][2][3] | Not Reported | Not Reported | Induces reduction of BCR-ABL protein.[1][2][3] |
| SIAIS100 (Compound 30) | Asciminib (Allosteric Inhibitor) | Lenalidomide (CRBN Ligand) | 2.7 nM[4][5][6] | 91.2%[4] | 12 nM[4][6] | Potent degradation of BCR-ABL and activity against resistance-conferring mutations.[4][6] |
| UBX-362 | Not Specified | Not Specified | ~1.78 nM (WT)[7] | Not Reported | ~2.562 nM (K562)[7] | Effective against wild-type and various mutant BCR-ABL proteins.[7] |
| DMP11 | Dasatinib Derivative | Lenalidomide | 5 nM (for significant degradation) | Not Reported | Not Reported | Degrades both BCR-ABL and SRC proteins; effective in imatinib-resistant cells. |
| Arg-PEG1-Dasa | Dasatinib | N-end rule E3 ligase ligand | 0.85 nM[8] | 98.8%[8] | <0.5 nM[8] | Utilizes the N-end rule pathway for degradation.[8] |
Mechanism of Action and Signaling Pathways
BCR-ABL degraders function by hijacking the cell's natural protein disposal machinery. These bifunctional molecules consist of a "warhead" that binds to the BCR-ABL protein and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This mechanism eliminates both the kinase activity and the scaffolding functions of the BCR-ABL protein.
The constitutive kinase activity of BCR-ABL activates several downstream signaling pathways crucial for CML pathogenesis. The degradation of BCR-ABL leads to the downregulation of these pathways, inhibiting cell proliferation and inducing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNIPER | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
